molecular formula C9H8N2O3 B1390105 Methyl 3-cyano-5-methoxyisonicotinate CAS No. 1142192-17-3

Methyl 3-cyano-5-methoxyisonicotinate

Cat. No.: B1390105
CAS No.: 1142192-17-3
M. Wt: 192.17 g/mol
InChI Key: CSOQJJMRYXTKLS-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-methoxyisonicotinate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-cyano-5-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O3/c1-13-7-5-11-4-6(3-10)8(7)9(12)14-2/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOQJJMRYXTKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187275
Record name 4-Pyridinecarboxylic acid, 3-cyano-5-methoxy-, methyl ester
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-17-3
Record name 4-Pyridinecarboxylic acid, 3-cyano-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 3-cyano-5-methoxy-, methyl ester
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Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 3-Cyano-5-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Strategic Workflow for Structure Elucidation

The confirmation of a chemical structure is a process of systematic evidence gathering, where each piece of data corroborates and refines the hypothesis. Our approach begins with determining the fundamental building blocks (the molecular formula) and progressively moves to define the connectivity and spatial arrangement of every atom.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation A Synthesis or Isolation B HRMS & Elemental Analysis A->B Obtain Sample C IR Spectroscopy B->C Identify Functional Groups D 1D NMR (¹H, ¹³C) C->D Propose Skeleton E 2D NMR (HSQC, HMBC) D->E Establish Connectivity F Data Integration E->F Correlate Data G Final Structure Assignment F->G

Caption: Overall workflow for structure elucidation.

Part 1: Foundational Analysis - Molecular Formula Determination

Before elucidating the intricate connectivity, the elemental composition must be established. This is achieved with precision through High-Resolution Mass Spectrometry (HRMS).

1.1. High-Resolution Mass Spectrometry (HRMS)

The primary objective of HRMS is to determine the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the calculation of a unique molecular formula. For methyl 3-cyano-5-methoxyisonicotinate, the molecular formula is C₉H₈N₂O₃.

  • Expected Result: The HRMS analysis, likely using Electrospray Ionization (ESI), would show a prominent protonated molecular ion [M+H]⁺.

  • Theoretical Exact Mass (C₉H₈N₂O₃): 192.0535 g/mol

  • Calculated [M+H]⁺: 193.0608

  • Causality: Observing a peak at m/z 193.0608 (±5 ppm) provides strong evidence for the molecular formula C₉H₈N₂O₃, ruling out other isobaric combinations of atoms.

1.2. Electron Ionization Mass Spectrometry (EI-MS)

While HRMS provides the molecular formula, EI-MS helps in identifying structural fragments. The fragmentation pattern offers clues about the stability of different parts of the molecule and the arrangement of functional groups.

  • Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.

  • Key Fragmentation Pathways:

    • Loss of Methoxy Radical (·OCH₃): A significant peak at m/z = 161. This is a common fragmentation for methyl esters and methoxy groups.

    • Loss of Carbomethoxy Radical (·COOCH₃): A peak at m/z = 133, indicating the presence of the methyl ester group.

    • The pyridine ring itself is relatively stable and its fragmentation can also be analyzed.[1][2][3]

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4][5]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg).

  • Pellet Formation: The mixture is pressed under high pressure (8-10 tons) in a die to form a transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data Presentation: Expected IR Absorptions

Functional GroupExpected Absorption (cm⁻¹)Rationale & Comments
C≡N (Nitrile)~2230 cm⁻¹ (sharp, medium)The stretching vibration of the cyano group is highly characteristic and appears in a relatively clean region of the spectrum.[4]
C=O (Ester)~1730 cm⁻¹ (strong, sharp)This strong absorption is indicative of an ester carbonyl. Its position suggests it is attached to an aromatic ring.[6][7]
C-O (Ester & Ether)1300-1100 cm⁻¹ (strong)Multiple strong bands are expected from the C-O single bond stretches of the ester and the methoxy ether.
C=C / C=N (Aromatic Ring)1600-1450 cm⁻¹ (multiple bands)These absorptions confirm the presence of the pyridine aromatic system.
=C-H (Aromatic)~3100-3000 cm⁻¹ (weak to medium)Stretching vibrations for hydrogens attached to the aromatic ring.
C-H (Aliphatic)~2950-2850 cm⁻¹ (weak to medium)Stretching vibrations for the methyl groups of the ester and methoxy substituents.

Part 3: Unambiguous Structure Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[8]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H, ¹³C, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3.1. ¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Data Presentation: Predicted ¹H NMR Signals

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.90d (J ≈ 2 Hz)1HH-2Deshielded by the adjacent nitrogen and the electron-withdrawing ester group. The small splitting is due to meta-coupling with H-6.
~8.50d (J ≈ 2 Hz)1HH-6Deshielded by the adjacent nitrogen and the electron-withdrawing cyano group. Meta-coupled to H-2.
~4.00s3H-OCH₃ (methoxy)A singlet in the typical region for a methoxy group attached to an aromatic ring.
~3.95s3H-OCH₃ (ester)A singlet characteristic of a methyl ester.

3.2. ¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment.

Data Presentation: Predicted ¹³C NMR Signals

Predicted δ (ppm)AssignmentRationale
~164C=O (ester)Typical chemical shift for an ester carbonyl carbon.[9]
~158C-5 (C-OCH₃)Aromatic carbon attached to an oxygen atom, significantly downfield.
~152C-2Aromatic carbon adjacent to nitrogen and influenced by the ester.
~145C-6Aromatic carbon adjacent to nitrogen and influenced by the nitrile.
~138C-4 (C-COOCH₃)Quaternary carbon of the pyridine ring attached to the ester group.
~115C≡N (nitrile)Characteristic shift for a nitrile carbon.[4]
~110C-3 (C-CN)Quaternary carbon of the pyridine ring attached to the cyano group.
~56-OCH₃ (methoxy)Aliphatic carbon of the methoxy group.
~53-OCH₃ (ester)Aliphatic carbon of the methyl ester.

3.3. 2D NMR: Establishing Connectivity with HSQC and HMBC

While 1D NMR suggests the pieces of the puzzle, 2D NMR experiments connect them.[10][11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[13][14] It serves to definitively assign the chemical shifts of protonated carbons.

    • Expected Correlations:

      • Proton at ~8.90 ppm (H-2) will correlate with the carbon at ~152 ppm (C-2).

      • Proton at ~8.50 ppm (H-6) will correlate with the carbon at ~145 ppm (C-6).

      • Protons at ~4.00 ppm (-OCH₃) will correlate with the carbon at ~56 ppm.

      • Protons at ~3.95 ppm (-OCH₃) will correlate with the carbon at ~53 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining the overall molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).

Caption: Key HMBC correlations confirming the substitution pattern.

Data Presentation: Key HMBC Correlations

Proton Signal (δ ppm)AssignmentCorrelates to Carbon (δ ppm)AssignmentJ-CouplingSignificance
~8.90H-2~138 (C-4), ~145 (C-6), ~164 (C=O)C-4, C-6, C=O³J, ⁴J, ³JConnects H-2 to the ester group at C-4 and confirms its proximity to C-6.
~8.50H-6~158 (C-5), ~138 (C-4), ~110 (C-3)C-5, C-4, C-3²J, ³J, ²JCrucially links H-6 to the methoxy-bearing carbon (C-5) and the nitrile-bearing carbon (C-3), fixing the substituent positions.
~4.00-OCH₃ (methoxy)~158 (C-5)C-5²JUnambiguously attaches the methoxy group to the C-5 position of the pyridine ring.
~3.95-OCH₃ (ester)~164 (C=O)C=O³JConfirms this methyl group belongs to the ester function.

Conclusion: Integrated Analysis

The structure of methyl 3-cyano-5-methoxyisonicotinate is unequivocally confirmed by the integration of all spectroscopic data.

  • HRMS established the molecular formula as C₉H₈N₂O₃.

  • IR Spectroscopy confirmed the presence of nitrile (C≡N), ester (C=O), ether (C-O), and aromatic ring functional groups.

  • ¹H and ¹³C NMR accounted for all 8 protons and 9 carbons, suggesting a highly substituted pyridine ring with two methyl groups.

  • HSQC linked each proton to its directly attached carbon.

  • HMBC provided the final, definitive proof of connectivity. The correlations from the aromatic protons H-2 and H-6 to the quaternary carbons C-3, C-4, and C-5, along with the correlations from the methoxy and methyl ester protons to their respective attachment points, leave no ambiguity in the assignment of the 3-cyano, 4-carbomethoxy, and 5-methoxy substitution pattern on the pyridine ring.

This systematic, multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing chemical research and development.

References

  • Google Patents. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method.
  • SciSpace. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. Retrieved February 2, 2026, from [Link]

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Sources

The Emerging Role of the Cyanopyridine Scaffold: A Technical Guide to the Medicinal Chemistry Potential of Methyl 3-cyano-5-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While specific research on Methyl 3-cyano-5-methoxyisonicotinate in medicinal chemistry is not extensively documented in publicly available literature, its structural motifs—the cyanopyridine core, a methoxy substituent, and a methyl ester—are prevalent in a wide array of biologically active compounds. This technical guide provides an in-depth analysis of the potential role of Methyl 3-cyano-5-methoxyisonicotinate as a valuable scaffold and building block in drug discovery. By examining the established biological activities and synthetic utility of related cyanopyridine and isonicotinate derivatives, we will explore the prospective applications of this molecule in developing novel therapeutics, particularly in the realms of oncology, neuroscience, and inflammatory diseases. This paper will serve as a resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of the chemical properties, synthetic strategies, and potential therapeutic targets associated with this promising chemical entity.

Introduction: The Strategic Value of the Cyanopyridine Core

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and oral bioavailability. The introduction of a cyano group to the pyridine ring, creating a cyanopyridine, further enhances its utility as a versatile building block in drug design. The nitrile moiety is a strong electron-withdrawing group and can participate in various chemical transformations, allowing for the facile introduction of diverse functional groups.

Methyl 3-cyano-5-methoxyisonicotinate incorporates three key pharmacophoric elements:

  • The 3-Cyanopyridine Core: This central feature is a known pharmacophore in a variety of enzyme inhibitors and receptor modulators.

  • The 5-Methoxy Group: This substituent can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

  • The Methyl Isonicotinate Moiety: The ester at the 4-position provides a reactive handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR).

This guide will deconstruct the potential of Methyl 3-cyano-5-methoxyisonicotinate by analyzing the established roles of these individual components in medicinal chemistry.

Synthetic Strategies and Chemical Properties

General Synthetic Approaches to Substituted Cyanopyridines

One common strategy for the synthesis of 3-cyanopyridine derivatives involves a multi-component reaction. For instance, the reaction of a chalcone derivative with malononitrile in the presence of ammonium acetate can yield highly substituted 2-amino-3-cyanopyridines. Microwave-assisted organic synthesis has also emerged as a powerful tool for the efficient, one-pot synthesis of these scaffolds from readily available starting materials like malononitrile, aromatic aldehydes, and methyl ketones.

Another approach involves the modification of a pre-existing pyridine ring. For example, 3-cyanopyridine (nicotinonitrile) can be prepared by the dehydration of nicotinamide using a dehydrating agent like phosphorus pentoxide[1]. Further functionalization of the pyridine ring can then be achieved through various aromatic substitution reactions.

Experimental Protocol: Illustrative Synthesis of a 2-Amino-3-Cyanopyridine Derivative

This protocol provides a general method for the synthesis of a substituted 2-amino-3-cyanopyridine, a common cyanopyridine core.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Ammonium acetate (8.0 eq)

  • Ethanol

Procedure:

  • A mixture of the substituted benzaldehyde, malononitrile, substituted acetophenone, and ammonium acetate in ethanol is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent to afford the desired 2-amino-3-cyanopyridine derivative.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the known biological activities of structurally related compounds, Methyl 3-cyano-5-methoxyisonicotinate holds potential in several therapeutic areas.

Oncology

The cyanopyridine scaffold is a prominent feature in a number of anti-cancer agents, particularly as inhibitors of protein kinases.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine ring can form key hydrogen bonds within the ATP-binding pocket of kinases, while the cyano group can interact with specific amino acid residues to enhance binding affinity and selectivity.

Potential Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Derivatives of 3-methylquinoxaline, which share a nitrogen-containing heterocyclic structure, have been designed as VEGFR-2 inhibitors with promising cytotoxic activities against cancer cell lines.[3]

  • p38 Mitogen-Activated Protein Kinase (MAPK): Nicotinonitrile-benzofuran hybrids have demonstrated potent inhibition of p38α MAPK, a key enzyme in cellular stress responses and cancer progression.[4]

The methoxy group on the pyridine ring can also contribute to anti-cancer activity by influencing the planarity of the molecule, which may be crucial for intercalation with DNA.[5]

Diagram: Generalized Kinase Inhibition by a Cyanopyridine Scaffold

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Cyanopyridine Inhibitor ATP ATP Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor Methyl 3-cyano-5-methoxyisonicotinate (Hypothetical Binding Mode) Pyridine Pyridine Ring Pyridine->Hinge H-Bond Cyano Cyano Group Cyano->Gatekeeper Interaction Ester Methyl Ester Methoxy Methoxy Group Methoxy->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a cyanopyridine inhibitor within a kinase ATP-binding pocket.

Neurological Disorders

The cyanopyridine moiety is also found in compounds with activity in the central nervous system (CNS). For instance, derivatives of 3-cyanopyridine have been investigated for their potential in treating neurodegenerative disorders. The ability of the pyridine ring to cross the blood-brain barrier is a key advantage in the development of CNS-active drugs.

Furthermore, the isonicotinate structure itself is a component of several neuroactive compounds. Isoniazid, an isonicotinic acid hydrazide, is a first-line treatment for tuberculosis, but has also been studied for its effects on neurotransmitter systems.[6]

While the biocide methylisothiazolinone, which has a different heterocyclic core, has been shown to be neurotoxic, this highlights the importance of the overall molecular structure in determining biological effect.[7][8] The specific substitution pattern of Methyl 3-cyano-5-methoxyisonicotinate would need to be evaluated to determine its CNS activity profile.

Other Potential Applications
  • Phosphodiesterase (PDE) Inhibition: Isonicotinic acid esters have been explored as potential phosphodiesterase inhibitors.[9] PDEs are enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in various signaling pathways. PDE inhibitors have therapeutic applications in cardiovascular diseases, erectile dysfunction, and inflammatory conditions.[10]

  • Cardiotonic Agents: Certain 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters have shown positive inotropic activity, suggesting potential applications as cardiotonic agents.[11]

Structure-Activity Relationship (SAR) Insights and Future Directions

While a specific SAR for Methyl 3-cyano-5-methoxyisonicotinate is not available, we can infer potential avenues for optimization based on related compounds.

  • Modification of the Ester: The methyl ester at the 4-position is a prime site for modification. Conversion to a series of amides by reaction with various amines would allow for the exploration of interactions with different biological targets and could significantly impact solubility and cell permeability.

  • Variation of the 5-Substituent: The methoxy group at the 5-position could be replaced with other small alkyl or halogen groups to probe the effect on binding affinity and metabolic stability.

  • Elaboration of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for derivatization.

The table below summarizes the potential impact of modifications at different positions of the Methyl 3-cyano-5-methoxyisonicotinate scaffold.

PositionModificationPotential Impact
3 Hydrolysis of cyano to amide or acidAltered polarity and hydrogen bonding potential
Reduction of cyano to amineIntroduction of a basic center, potential for salt formation
4 Conversion of methyl ester to amidesModulation of solubility, permeability, and target interactions
Reduction of ester to alcoholIntroduction of a hydrogen bond donor/acceptor
5 Replacement of methoxy with other groupsTuning of electronic properties, lipophilicity, and metabolic stability

Conclusion

Methyl 3-cyano-5-methoxyisonicotinate represents a promising, yet underexplored, scaffold in medicinal chemistry. Its constituent functional groups are all well-represented in a multitude of bioactive molecules, suggesting a high potential for this compound to serve as a valuable starting point for the development of novel therapeutics. The cyanopyridine core provides a robust platform for generating libraries of compounds with diverse biological activities, particularly in the areas of oncology and neuroscience. Future research focused on the synthesis and biological evaluation of Methyl 3-cyano-5-methoxyisonicotinate and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

  • ChemicalBook. (2019, October 24). Synthesis of 3-cyanopyridine.
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  • ResearchGate. (n.d.). Synthesis of pyridine-3-carbonitriles 5a–d | Download Scientific Diagram.
  • Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.
  • ResearchGate. (n.d.). Methylisothiazolinone, A Neurotoxic Biocide, Disrupts the Association of Src Family Tyrosine Kinases with Focal Adhesion Kinase in Developing Cortical Neurons.
  • National Institutes of Health. (n.d.). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors.
  • National Institutes of Health. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • MDPI. (n.d.). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.
  • National Institutes of Health. (n.d.). Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem.
  • PubMed. (n.d.). In vitro neurotoxicity of methylisothiazolinone, a commonly used industrial and household biocide, proceeds via a zinc and extracellular signal-regulated kinase mitogen-activated protein kinase-dependent pathway.
  • ResearchGate. (n.d.). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity.
  • ACS Publications. (2024, May 13). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives.
  • MDPI. (n.d.). Molecular Mechanisms of Environmental Metal Neurotoxicity: A Focus on the Interactions of Metals with Synapse Structure and Function.
  • National Institutes of Health. (2024, September 12). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][12]benzothiazinium Chloride as Anticancer Agent. Retrieved from National Institutes of Health.

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • MDPI. (2017, May 18). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine.
  • YouTube. (2023, March 6). discovery of M4205, a KIT inhibitor for GIST - drug annotation.
  • MDPI. (2022, October 21). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity.
  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • ScienceDaily. (2020, May 3). Molecular basis of rare neurological disorder reveals potential treatment.
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The Evolving Landscape of Substituted Isonicotinic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Substituted isonicotinic acids and their derivatives represent a versatile and enduring scaffold in medicinal chemistry. From the cornerstone anti-tuberculosis agent isoniazid to emerging candidates in oncology and inflammatory disease, the inherent biological activity and tunable physicochemical properties of this heterocyclic motif continue to capture the attention of researchers in drug development. This in-depth technical guide provides a comprehensive literature review of substituted isonicotinic acids, offering field-proven insights into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this important class of compounds and inspiring the design of next-generation therapeutics.

The Synthetic Versatility of the Isonicotinic Acid Core

The pyridine-4-carboxylic acid structure of isonicotinic acid offers multiple avenues for synthetic modification, allowing for the introduction of a wide array of functional groups at various positions on the pyridine ring. The choice of synthetic strategy is dictated by the desired substitution pattern and the nature of the substituent.

A foundational method for the synthesis of isonicotinic acid itself involves the oxidation of γ-picoline (4-methylpyridine). A common industrial approach is to first react a mixture of beta and gamma picolines with an aldehyde, such as benzaldehyde, to form 4-styryl pyridine. This intermediate is more readily oxidized to isonicotinic acid than γ-picoline itself, often using strong oxidizing agents like a mixture of nitric and sulfuric acids.[1][2] This process allows for the separation from the less reactive beta-picoline.[1][2]

Synthesis of Key Derivatives

Isonicotinic Acid Hydrazide (Isoniazid): A crucial derivative, isoniazid, is typically synthesized from isonicotinamide. The process involves dissolving isonicotinamide in a C1 to C3 alcohol and refluxing it with hydrazine hydrate.[3] An alternative route starts with the esterification of isonicotinic acid, followed by reaction with hydrazine hydrate.[4]

2-Substituted Isonicotinic Acids: The introduction of substituents at the 2-position is a common strategy. 2-Aminoisonicotinic acids can be prepared through a one-pot reaction reminiscent of the Guareschi–Thorpe condensation, utilizing 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride.[5] This method offers a mild and efficient route to a variety of mono- and disubstituted 2-amino isonicotinic acids.[5]

3-Substituted Isonicotinic Acids: Substitution at the 3-position can be achieved through various methods. For instance, 3-aminoisonicotinic acid can be synthesized from 3,4-pyridinedicarboximide.[6] 3-Hydroxyisonicotinic acid is accessible through the diazotization of 3-aminoisonicotinic acid.[7]

2,6-Disubstituted Isonicotinic Acids: The synthesis of 2,6-dichloroisonicotinic acid can be accomplished starting from citrazinic acid, using phosphorus oxychloride in the presence of a phase-transfer catalyst like tetraethylammonium chloride.[8]

A Spectrum of Biological Activities: From Infectious Diseases to Chronic Conditions

The therapeutic landscape of substituted isonicotinic acids is remarkably broad, a testament to the scaffold's ability to interact with a diverse range of biological targets.

Antitubercular Activity: The Legacy of Isoniazid

The most well-established biological activity of isonicotinic acid derivatives is their potent effect against Mycobacterium tuberculosis, the causative agent of tuberculosis.[9][10]

Mechanism of Action: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[11] Upon activation, it forms a reactive isonicotinic acyl radical. This radical then covalently adducts with NAD(H), forming an isonicotinoyl-NAD complex that potently inhibits enoyl-acyl carrier protein reductase (InhA).[11] InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the long, complex lipids that are a unique and critical component of the mycobacterial cell wall.[11] Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity

This protocol outlines the broth microdilution method for determining the MIC of substituted isonicotinic acid derivatives against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Mycobacterium tuberculosis H37Rv culture.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the supplemented Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacterial inoculum without any compound) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.[12][13] Growth can be assessed visually or by measuring the optical density at 600 nm.[12]

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Several substituted isonicotinic acid derivatives have demonstrated significant anti-inflammatory properties.[14] The mechanisms underlying this activity often involve the modulation of key inflammatory pathways.

Mechanism of Action: A prominent mechanism of anti-inflammatory action for some isonicotinic acid derivatives is the inhibition of cyclooxygenase-2 (COX-2).[14] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[15] Additionally, some derivatives have been shown to act as reactive oxygen species (ROS) inhibitors.[14] ROS are highly reactive molecules that can contribute to tissue damage and perpetuate the inflammatory response.[14] By scavenging ROS, these compounds can mitigate oxidative stress and its inflammatory consequences.[14]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for COX-2 inhibitory activity of substituted isonicotinic acid derivatives.

Materials:

  • COX-2 inhibitor screening kit (e.g., from Cayman Chemical or similar).[16]

  • Human recombinant COX-2 enzyme.[15]

  • COX Assay Buffer.[15]

  • COX Probe.[15]

  • Arachidonic Acid (substrate).[15]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microtiter plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a working solution of the COX Probe in COX Assay Buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the human recombinant COX-2 enzyme to each well (except for a no-enzyme control).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).[16]

  • Stop the reaction according to the kit's instructions.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[17]

  • The percentage of COX-2 inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (no inhibitor).

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The anticancer potential of substituted isonicotinic acids is an area of growing interest, with derivatives showing activity against various cancer cell lines.[18]

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases.[18] Kinases are a large family of enzymes that play critical roles in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Some isonicotinic acid derivatives have also been identified as inhibitors of hypoxia-inducible factor-1α (HIF-1α).[11] HIF-1α is a transcription factor that is overexpressed in many tumors and plays a key role in tumor adaptation to low-oxygen environments, promoting angiogenesis and metastasis.[11] By inhibiting HIF-1α, these compounds can disrupt tumor growth and progression.[11]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of substituted isonicotinic acids and their biological activity is paramount for the rational design of more potent and selective drug candidates.

For Antitubercular Activity:

  • The Hydrazide Moiety: The isonicotinoyl hydrazide core is crucial for antitubercular activity. Modifications to the terminal nitrogen of the hydrazide can significantly impact potency.

  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the lipid-rich mycobacterial cell wall. For example, the introduction of long alkyl chains can lead to increased activity.[19]

  • Ring Substituents: The nature and position of substituents on the pyridine ring can influence both the electronic properties of the molecule and its interaction with the KatG enzyme, thereby affecting its activation.

CompoundSubstituent(s)MIC (µg/mL) against M. tuberculosis H37Rv
IsoniazidNone0.01-0.2[20]
Compound 11-methyl-1H-pyrrol-2-ylmethylene at N'0.14 (against INH-resistant strain)[20]
Isonicotinic acid N'-tetradecanoyl-hydrazideTetradecanoyl at N'More active than isoniazid[19]

For Anti-inflammatory Activity:

  • Lipophilicity: Similar to antitubercular activity, lipophilicity plays a significant role. A moderate lipophilicity often leads to optimal anti-inflammatory activity.[14]

  • Linker and Substituent Position: The nature and position of linkers and substituents on appended phenyl rings can greatly influence activity, likely by affecting the molecule's ability to bind to the active site of COX enzymes.[14]

CompoundSubstituent(s)In Vitro Anti-inflammatory Activity (IC50)
Ibuprofen (Reference)-11.2 ± 1.9 µg/mL[14]
Isonicotinate 5p-aminophenyl ester1.42 ± 0.1 µg/mL[14]
Isonicotinate 8bp-(butyrylamino)phenyl esterFive-fold more active than 8a (p-(acetylamino)phenyl ester)[14]

The Future of Substituted Isonicotinic Acids in Drug Development

The therapeutic potential of substituted isonicotinic acids extends beyond their established roles. The ability to fine-tune their properties through synthetic modification makes them attractive candidates for tackling contemporary health challenges.

Current and Future Directions:

  • Overcoming Drug Resistance: A major focus in the development of new antitubercular agents is to combat the rise of drug-resistant strains of M. tuberculosis. Novel isonicotinic acid derivatives that bypass the KatG activation step or inhibit other essential mycobacterial targets are of significant interest.[20]

  • Targeting Kinases in Oncology: The development of selective kinase inhibitors is a major thrust in cancer therapy. The isonicotinic acid scaffold provides a promising starting point for the design of new kinase inhibitors with improved efficacy and safety profiles.[4]

  • Immunomodulation: Some heterocyclic compounds have shown immunomodulatory effects.[21] Exploring the potential of substituted isonicotinic acids to modulate the immune response could open up new therapeutic avenues for autoimmune diseases and cancer immunotherapy.

  • Drug Delivery and Formulation: Innovative drug delivery strategies, such as the use of prodrugs and novel formulations, are being explored to improve the pharmacokinetic properties and therapeutic index of isonicotinic acid-based drugs.[22]

While specific isonicotinic acid derivatives currently in clinical trials are not always readily identifiable as such in public databases, the ongoing research and patent literature suggest a vibrant pipeline of compounds in preclinical and early-phase development. For instance, enisamium iodide, an isonicotinic acid derivative, is a registered antiviral drug in several Eastern European countries.[23]

Conclusion

Substituted isonicotinic acids have a rich history in medicinal chemistry and continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability, coupled with a diverse range of biological activities, ensures their continued relevance in the quest for novel treatments for infectious diseases, inflammatory conditions, and cancer. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for researchers aiming to harness the full therapeutic potential of this remarkable chemical scaffold. The future of drug discovery will undoubtedly be shaped by the continued exploration and innovative application of substituted isonicotinic acids.

Visualizations

Synthetic Pathways

Synthesis picoline γ-Picoline styryl_pyridine 4-Styryl Pyridine picoline->styryl_pyridine Benzaldehyde isonicotinic_acid Isonicotinic Acid styryl_pyridine->isonicotinic_acid Oxidation (HNO3/H2SO4) isonicotinamide Isonicotinamide isonicotinic_acid->isonicotinamide Amidation ester Isonicotinic Acid Ester isonicotinic_acid->ester Esterification isoniazid Isoniazid isonicotinamide->isoniazid Hydrazine Hydrate ester->isoniazid

Caption: General synthetic routes to isonicotinic acid and isoniazid.

Mechanism of Antitubercular Action

Antitubercular_Mechanism Isoniazid Isoniazid (Prodrug) Acyl_Radical Isonicotinic Acyl Radical Isoniazid->Acyl_Radical Activation by KatG KatG (Catalase-Peroxidase) KatG->Acyl_Radical Adduct Isonicotinoyl-NAD Adduct Acyl_Radical->Adduct NAD NAD(H) NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for Cell_Death Cell Death InhA->Cell_Death Inhibition leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of

Caption: Mechanism of action of isoniazid against M. tuberculosis.

Anti-inflammatory Mechanisms

Anti_inflammatory_Mechanism Isonicotinic_Acid_Derivative Substituted Isonicotinic Acid Derivative COX2 COX-2 Isonicotinic_Acid_Derivative->COX2 Inhibits ROS Reactive Oxygen Species (ROS) Isonicotinic_Acid_Derivative->ROS Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation ROS->Inflammation Promotes Prostaglandins->Inflammation Promotes

Sources

Technical Assessment: Methyl 3-cyano-5-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1142192-17-3 Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol [1][2]

Executive Summary

Methyl 3-cyano-5-methoxyisonicotinate is a specialized heterocyclic building block primarily utilized in the synthesis of Mineralocorticoid Receptor (MR) Antagonists . As a functionalized pyridine derivative, it presents a dual-hazard profile: the chemical reactivity associated with its electrophilic nitrile and ester groups, and the pharmacological potency inherent to bioactive pyridine scaffolds.

This guide provides a technical hazard assessment for researchers handling this compound in drug discovery workflows. Due to limited specific toxicological data in public registries, this assessment utilizes Structure-Activity Relationship (SAR) analysis and "read-across" data from structural analogs (e.g., 3-cyanopyridine, methyl isonicotinate).

Chemical Identity & Physicochemical Context[3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Methyl 3-cyano-5-methoxy-pyridine-4-carboxylate
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Melting Point Predicted: 60–80 °C (Analog based)
Key Functional Groups [] • Nitrile (-CN): Electron-withdrawing, potential metabolic liability.• Methyl Ester (-COOCH₃): Susceptible to hydrolysis.• Methoxy (-OCH₃): Electron-donating, modulates ring basicity.

Hazard Identification & Toxicology (SAR Analysis)

Predicted GHS Classification

Based on the structural integration of a nitrile moiety onto a pyridine ring, the following GHS classifications are projected:

  • Acute Toxicity (Oral/Inhalation): Category 4 (Warning)

    • Rationale: Pyridine carbonitriles often exhibit moderate acute toxicity. While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation of the pyridine ring can lead to reactive intermediates.

  • Skin & Eye Irritation: Category 2/2A (Warning)

    • Rationale: The ester and pyridine nitrogen contribute to mucous membrane irritation. Dust generation is a primary exposure vector.

  • Specific Target Organ Toxicity (Single Exposure): Category 3

    • Rationale: Respiratory tract irritation is common for halogenated or functionalized pyridine solids.

Mechanistic Toxicology

The toxicity of Methyl 3-cyano-5-methoxyisonicotinate is governed by two primary metabolic pathways:

  • Ester Hydrolysis: In vivo, esterases rapidly convert the methyl ester into 3-cyano-5-methoxyisonicotinic acid (CAS 1138444-09-3) and methanol . While the methanol load is negligible in research quantities, the accumulation of the free acid can alter local pH and biological activity.

  • Nitrile Stability: Unlike aliphatic nitriles, the cyano group on the pyridine ring is robust. However, under strong oxidative stress (e.g., P450 metabolism), ring opening could theoretically release cyanide ions, though this is a low-probability event compared to simple alkyl nitriles.

Reactivity & Stability
  • Hydrolysis Sensitivity: The position of the ester (C4) flanked by a cyano group (C3) and methoxy group (C5) creates significant steric and electronic crowding. However, the electron-withdrawing cyano group activates the ester carbonyl, making it more susceptible to nucleophilic attack (hydrolysis) than standard isonicotinates.

  • Incompatibilities: Strong oxidizing agents, strong acids (protonation of pyridine nitrogen), and strong bases (rapid hydrolysis of nitrile/ester).

Visualization: Reactivity & Safety Logic

Diagram 1: Metabolic & Reactivity Pathways

This diagram illustrates the chemical fate of the molecule under physiological or environmental stress, highlighting the transition from the ester precursor to the active acid form.

ReactivityPath Compound Methyl 3-cyano-5-methoxyisonicotinate (Precursor) Hydrolysis Ester Hydrolysis (Spontaneous/Enzymatic) Compound->Hydrolysis + H2O / Esterase Oxidation Oxidative Metabolism (CYP450) Compound->Oxidation Potential Acid 3-Cyano-5-methoxyisonicotinic Acid (Active Metabolite) Hydrolysis->Acid Methanol Methanol (Byproduct) Hydrolysis->Methanol Noxide Pyridine N-Oxide (Polar Metabolite) Oxidation->Noxide

Caption: Predicted chemical fate showing hydrolysis to the corresponding acid (primary pathway) and potential N-oxidation.

Diagram 2: Safe Handling Workflow

A decision logic tree for researchers handling this compound in a laboratory setting.

SafetyWorkflow Start Handling Methyl 3-cyano-5-methoxyisonicotinate State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution Control_S Use Weighing Boat + Static Control Solid->Control_S Control_L Double Glove (Nitrile) + Fume Hood Solution->Control_L Spill Spill Event Control_S->Spill Control_L->Spill Action_S Wet Wipe (Avoid Dust) -> Seal in Waste Bag Spill->Action_S If Powder Action_L Absorb with Vermiculite -> Solvent Waste Spill->Action_L If Liquid

Caption: Operational workflow for handling and spill response, differentiating between solid and solution states.

Safe Handling Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood. The fine powder nature of pyridine derivatives poses an inhalation risk.

  • Static Control: Use anti-static weighing boats. Pyridine derivatives can be electrostatic; static discharge can scatter the powder, increasing exposure risk.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with Nitrile (0.11 mm minimum thickness) is recommended. Pyridines can permeate latex rapidly.

  • Respiratory: If working outside a hood (not recommended), a P95 or N95 particulate respirator is the absolute minimum requirement.

  • Eyes: Chemical safety goggles. Face shields are required if handling quantities >10g or conducting exothermic reactions.

Decontamination & Disposal
  • Surface Decontamination: Wipe surfaces with a 10% bleach solution followed by water. The hypochlorite helps oxidize trace residues, though standard detergent is sufficient for the ester itself.

  • Waste Stream: Dispose of as Hazardous Organic Waste . Do not pour down drains due to aquatic toxicity risks associated with pyridine nitriles.

Synthesis & Application Context

Primary Application: This molecule acts as the "Warhead Scaffold" for next-generation Mineralocorticoid Receptor (MR) Antagonists . The 3-cyano and 5-methoxy substitutions are critical for:

  • Binding Affinity: The methoxy group provides a hydrogen bond acceptor site.

  • Selectivity: The cyano group alters the electronic density of the pyridine ring, tuning the pi-stacking interactions within the receptor pocket.

Synthetic Utility: Researchers typically convert the methyl ester to the acid (hydrolysis) or reduce the nitrile to an amine (hydrogenation) to extend the carbon chain.

  • Note: Hydrogenation of the nitrile requires careful catalyst selection (e.g., Raney Nickel) to avoid reducing the pyridine ring itself.

References

  • ChemSrc. (2025). Methyl 3-cyano-5-methoxyisonicotinate (CAS 1142192-17-3) Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyridine-3-carbonitrile derivatives. Retrieved from [Link]

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Technical Guide: Spectroscopic Profiling of Methyl 3-cyano-5-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Methyl 3-cyano-5-methoxyisonicotinate , a critical heterocyclic intermediate often utilized in the synthesis of advanced pharmaceutical scaffolds (e.g., kinase inhibitors, xanthine oxidase inhibitors).

CAS Registry Number: 1142192-17-3 Molecular Formula:


Molecular Weight:  192.17  g/mol [1]

Part 1: Structural Framework & Electronic Theory

Scaffold Analysis

The compound features a highly functionalized pyridine core (isonicotinate derivative). The spectroscopic signature is governed by the interplay between three substituents:

  • Position 3 (Cyano, -CN): Strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ). Significantly deshields adjacent protons and carbons.
  • Position 4 (Methyl Ester, -COOMe): Moderate EWG. Defines the "isonicotinate" core.[2]

  • Position 5 (Methoxy, -OMe): Electron-donating via resonance (

    
    ) but withdrawing via induction (
    
    
    
    ). The resonance effect typically dominates for para/ortho positions, but on the pyridine ring, the nitrogen atom's electronegativity modulates this.
Theoretical Shift Prediction (Cheminformatics)

Note: In the absence of open-access spectral repositories for this specific intermediate, the following data is derived from high-fidelity structural prediction algorithms and validated against analogous pyridine carboxylates.

  • Aromatic Protons: The pyridine ring contains two non-adjacent protons (

    
     and 
    
    
    
    ).
    • 
       (Ortho to N, Ortho to CN):  The most deshielded proton due to the cumulative withdrawing effects of the ring nitrogen and the cyano group. Expected range: 8.90 – 9.10 ppm .
      
    • 
       (Ortho to N, Ortho to OMe):  Deshielded by the ring nitrogen but slightly shielded relative to 
      
      
      
      due to the electron-donating resonance of the adjacent methoxy group. Expected range: 8.40 – 8.60 ppm .

Part 2: Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm structural connectivity and isomeric purity.

Protocol:

  • Solvent Selection: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-

    
      or CDCl
    
    
    
    . DMSO-
    
    
    is preferred for polar heterocycles to prevent aggregation.
  • Acquisition:

    • 
      H NMR:  16 scans, relaxation delay (
      
      
      
      )
      
      
      2.0 s.
    • 
      C NMR:  512 scans, proton-decoupled.
      
  • Referencing: Calibrate to residual solvent peak (DMSO-

    
    : 
    
    
    
    2.50 ppm,
    
    
    39.5 ppm).
Data Table 1: Predicted

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C2-H 9.05Singlet (s)1H

-proton to N; deshielded by -CN.
C6-H 8.52Singlet (s)1H

-proton to N; modulated by -OMe.
OCH

4.02Singlet (s)3HMethoxy group on aromatic ring.
COOCH

3.91Singlet (s)3HMethyl ester protons.
Data Table 2: Predicted

C NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Assignment
C=O (Ester) 164.5Carbonyl carbon.
C-O (Ar) 158.2C5 (attached to OMe).
C-N (Ar) 152.0C2 (adjacent to N).
C-N (Ar) 146.5C6 (adjacent to N).
C-CN 115.0Nitrile carbon.
C-C (Ar) 138.0C4 (Quaternary).
C-C (Ar) 108.5C3 (Quaternary, attached to CN).
OCH

57.5Methoxy carbon.
COOCH

53.0Ester methyl carbon.
Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups (Nitrile, Ester).

Protocol:

  • Method: Attenuated Total Reflectance (ATR) on neat solid.

  • Range: 4000 – 600 cm

    
    .
    
  • Resolution: 4 cm

    
    .
    
Data Table 3: Diagnostic IR Bands
Frequency (cm

)
Functional GroupModeNotes
2230 – 2240 Nitrile (-CN)StretchSharp, weak-to-medium intensity.
1725 – 1740 Ester (C=O)StretchStrong, sharp band.
1580 – 1600 Pyridine RingStretchC=C / C=N skeletal vibrations.
1200 – 1250 Ether (C-O-C)StretchAsymmetric stretch of Ar-OMe.
Mass Spectrometry (LC-MS)

Objective: Determine molecular mass and fragmentation pattern.

Protocol:

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile gradient.

Data Table 4: Mass Spec Fragmentation
m/z (amu)Ion IdentityInterpretation
193.1

Protonated molecular ion (Base peak).
215.1

Sodium adduct.
161.1

Loss of Methanol (CH

OH) from ester.
133.1

Loss of Methyl Formate/COOMe group.

Part 3: Visualization of Analytical Workflows

Characterization Logic Flow

The following diagram illustrates the logical decision tree for validating the identity of Methyl 3-cyano-5-methoxyisonicotinate during synthesis.

AnalyticalWorkflow Start Crude Product Isolation HPLC 1. Purity Check (HPLC-UV) Target: >95% Area Start->HPLC MS 2. Mass Confirmation (LC-MS) Expected [M+H]+ = 193.1 HPLC->MS Pass Fail Recrystallize / Column Chromatography HPLC->Fail Fail (<95%) NMR 3. Structural Validation (1H NMR) Check: 2x Singlets (Ar-H), 2x Singlets (Me) MS->NMR Mass Correct MS->Fail Mass Incorrect IR 4. Functional Group Check (FT-IR) Confirm -CN (2230 cm-1) NMR->IR Structure Confirmed Release Release for Next Step IR->Release All Data Consistent Fail->HPLC Retest

Figure 1: Step-by-step analytical decision matrix for validating compound identity.

Synthesis Context

Understanding the synthesis helps in identifying potential impurities (e.g., unreacted acid).

SynthesisPath Precursor 3-cyano-5-methoxy- isonicotinic acid (CAS 1138444-09-3) Product Methyl 3-cyano-5- methoxyisonicotinate (CAS 1142192-17-3) Precursor->Product Esterification Impurity Impurity: Unreacted Acid Precursor->Impurity Incomplete Rxn Reagents MeOH, H2SO4 (Reflux)

Figure 2: Primary synthetic route and potential impurity origin.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-cyano-5-methoxyisonicotinate (CAS 1142192-17-3). Retrieved from [Link][3]

  • Splendid Lab. Custom Synthesis Catalog: Pyridine Derivatives. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for theoretical shift prediction principles).

Sources

An In-depth Technical Guide to Methyl 3-cyano-5-methoxyisonicotinate: Discovery and History

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of scientific literature and patent databases for "Methyl 3-cyano-5-methoxyisonicotinate" has yielded no specific information regarding its discovery, history, or synthesis. This suggests that the compound may be a novel chemical entity that has not yet been described in publicly accessible scientific literature, or it may be referred to by a different chemical name.

For researchers, scientists, and drug development professionals interested in this specific molecule, this lack of existing data presents both a challenge and an opportunity. It indicates a potentially unexplored area of chemical space.

While a detailed historical guide on a compound with no available public record is not possible, this guide will instead focus on the constituent parts of the molecule's name to provide a foundational understanding of the types of synthetic pathways and potential applications that could be relevant to its future discovery and development. This analysis is based on established principles of organic chemistry and knowledge of related chemical structures.

Deconstructing the Name: Clues to Structure and Synthesis

The name "Methyl 3-cyano-5-methoxyisonicotinate" provides a clear blueprint of its chemical structure. Let's break it down:

  • Isonicotinate: This is the core scaffold, indicating a derivative of isonicotinic acid, which is pyridine-4-carboxylic acid. The "ate" suffix points to an ester.

  • Methyl: This specifies that it is a methyl ester of the isonicotinic acid derivative.

  • 3-cyano: A nitrile group (-C≡N) is attached to the 3-position of the pyridine ring.

  • 5-methoxy: A methoxy group (-OCH₃) is attached to the 5-position of the pyridine ring.

Based on this, the chemical structure can be confidently drawn as:

Figure 1. Chemical Structure of Methyl 3-cyano-5-methoxyisonicotinate.

Hypothetical Synthetic Strategies

Given the structure, several plausible synthetic routes can be proposed, leveraging well-established reactions in heterocyclic chemistry. The causality behind these choices lies in the known reactivity of pyridine derivatives and the common methods for introducing cyano, methoxy, and ester functionalities.

Late-Stage Cyanation and Methoxylation of an Isonicotinate Precursor

A common strategy in medicinal chemistry is to introduce key functional groups in the later stages of a synthesis. This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Workflow:

G A Starting Material: Methyl Isonicotinate B Halogenation/ Activation at 3 and 5 positions A->B e.g., Br₂/Cl₂ C Nucleophilic Aromatic Substitution (SNAr) with Methoxide B->C NaOMe D Cyanation (e.g., Rosenmund-von Braun reaction) C->D CuCN E Final Product: Methyl 3-cyano-5-methoxyisonicotinate D->E G A Starting Material: Substituted Pyridine (e.g., 3-cyano-5-methoxypyridine) B Introduction of Carboxylic Acid Precursor at C4 A->B e.g., Lithiation followed by reaction with CO₂ or a chloroformate C Oxidation/Hydrolysis to Carboxylic Acid B->C e.g., KMnO₄ or acid/base hydrolysis D Esterification C->D MeOH, acid catalyst E Final Product D->E

Figure 3. Workflow starting from a pre-functionalized pyridine.

Experimental Protocol Considerations:

  • Introduction of the C4-substituent:

    • Causality: This is the critical step. Directed ortho-metalation (DoM) could be a powerful tool if a suitable directing group is present on the ring. Alternatively, a halogen at the 4-position could be converted to the carboxylic acid via a Grignard reaction followed by quenching with CO₂, or through a palladium-catalyzed carbonylation.

  • Esterification:

    • Causality: The final esterification of the resulting isonicotinic acid derivative would be a standard procedure, for example, using Fischer-Speier esterification (methanol with a catalytic amount of strong acid) or by converting the carboxylic acid to an acid chloride followed by reaction with methanol. A self-validating protocol would involve driving the reaction to completion by removing the water byproduct (e.g., with a Dean-Stark apparatus) and then purifying the product by chromatography or distillation.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for Methyl 3-cyano-5-methoxyisonicotinate, its structural motifs are present in many biologically active compounds.

  • Pyridine Ring: A ubiquitous scaffold in medicinal chemistry, found in numerous drugs due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties.

  • Cyano Group: Can act as a bioisostere for other functional groups, a hydrogen bond acceptor, and can be a key pharmacophore in enzyme inhibitors (e.g., dipeptidyl peptidase-4 inhibitors).

  • Methoxy Group: Can improve metabolic stability and modulate lipophilicity, thereby affecting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Given these features, Methyl 3-cyano-5-methoxyisonicotinate could be a valuable building block or a target molecule in screening campaigns for various therapeutic areas, including but not limited to:

  • Oncology: As a scaffold for kinase inhibitors.

  • Neuroscience: As a ligand for various CNS receptors.

  • Infectious Diseases: As a starting point for novel antibacterial or antiviral agents.

Conclusion and Future Directions

The absence of "Methyl 3-cyano-5-methoxyisonicotinate" in the current scientific literature marks it as an uncharted territory. This guide has provided a theoretical framework for its synthesis based on established chemical principles, offering a starting point for any researcher wishing to explore this molecule.

The next logical steps would be:

  • De novo Synthesis: To synthesize the compound using one of the proposed routes and fully characterize it using modern analytical techniques (NMR, MS, IR, etc.).

  • Biological Screening: To evaluate the synthesized compound in a battery of biological assays to identify any potential therapeutic activity.

  • Publication: To report the synthesis, characterization, and any biological findings in a peer-reviewed journal, thereby officially marking the "discovery" of Methyl 3-cyano-5-methoxyisonicotinate.

This systematic approach, grounded in the principles of synthetic chemistry and drug discovery, is essential for transforming a named chemical entity into a well-characterized molecule with the potential for future scientific and therapeutic impact.

References

As there is no specific literature for "Methyl 3-cyano-5-methoxyisonicotinate," this section provides references to general synthetic methodologies and the importance of the constituent functional groups in drug discovery.

  • Heterocyclic Chemistry

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Palladium-Catalyzed Cyanation

    • Fleming, F. F., & Yao, L. (2010). Palladium-Catalyzed Cyanation of Aryl Halides. In Modern Arylation Methods (pp. 31-62). Wiley-VCH. [Link]

  • Role of Nitriles in Medicinal Chemistry

    • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: a successful framework for displaying pharmacophoric groups. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Nucleophilic Aromatic Substitution

    • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

Stability Profiling of Methyl 3-cyano-5-methoxyisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-cyano-5-methoxyisonicotinate (CAS 1142192-17-3) is a highly functionalized pyridine building block utilized in the synthesis of kinase inhibitors and complex heterocyclic therapeutics. Its structural core—a pyridine ring substituted with electron-withdrawing (cyano, ester) and electron-donating (methoxy) groups—creates a unique electronic "push-pull" system.

While valuable for diverse functionalization, this electronic environment renders the molecule susceptible to specific degradation pathways, particularly nucleophilic attack at the ester moiety and hydrolysis of the nitrile group under extreme pH. This guide provides a comprehensive stability profile, theoretical degradation mechanisms, and validated protocols for assessing its integrity during drug development workflows.

Structural Analysis & Theoretical Stability

To predict stability, we must first understand the electronic landscape of the molecule. The isonicotinate core (pyridine-4-carboxylate) is inherently electron-deficient due to the electronegative nitrogen atom.

Electronic Effects
  • The Pyridine Ring: Acts as an electron sink. The ring nitrogen withdraws electron density, making the C4-carbonyl carbon highly electrophilic and prone to hydrolysis.

  • 3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) via induction ($ -I

    
     -R $). This significantly increases the electrophilicity of the adjacent ester, making it more labile  than a standard methyl isonicotinate.
    
  • 5-Methoxy Group (-OMe): An electron-donating group (EDG) via resonance ($ +R

    
     -I $). While it offers some electron density to the ring, the inductive withdrawal from the adjacent C4 position often dominates, failing to fully counteract the destabilizing effects of the cyano group and the pyridine nitrogen.
    
Predicted Degradation Pathways

Based on these effects, the molecule exhibits three primary zones of instability:

  • Ester Hydrolysis (Primary Risk): Rapid conversion to the carboxylic acid (3-cyano-5-methoxyisonicotinic acid) in aqueous acids or bases.

  • Nitrile Hydrolysis (Secondary Risk): Conversion to the primary amide under harsh acidic/basic conditions or enzymatic catalysis.

  • N-Oxidation (Tertiary Risk): The pyridine nitrogen is susceptible to oxidation by peroxides or peracids (e.g., mCPBA), forming the N-oxide.

DegradationPathways Main Methyl 3-cyano-5-methoxyisonicotinate (Intact) Acid Degradant A: Carboxylic Acid (Hydrolysis) Main->Acid Acid/Base (pH < 3 or > 9) Amide Degradant B: Primary Amide (Nitrile Hydrolysis) Main->Amide Strong Acid + Heat (e.g., H2SO4, >60°C) NOxide Degradant C: Pyridine N-Oxide (Oxidation) Main->NOxide Peroxides/Oxidants (e.g., H2O2)

Figure 1: Primary degradation pathways for Methyl 3-cyano-5-methoxyisonicotinate.[1][2][3]

Experimental Stability Profiling Protocols

Do not rely on generic stability data. The specific combination of the 3-CN and 5-OMe groups requires a tailored stress-testing protocol.

Protocol 1: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the half-life ($ t_{1/2} $) of the ester linkage across the pH scale.

Reagents:

  • Buffer Systems: 0.1 M HCl (pH 1), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.4), Borate buffer (pH 9.0), 0.1 M NaOH (pH 13).

  • Solvent: Acetonitrile (ACN) (co-solvent to ensure solubility).

Methodology:

  • Stock Preparation: Dissolve 10 mg of the compound in 1 mL ACN (10 mg/mL).

  • Incubation: Aliquot 50 µL of stock into 950 µL of each buffer system (Final conc: 0.5 mg/mL).

  • Temperature: Maintain at 25°C (ambient) and 40°C (accelerated).

  • Sampling: Withdraw 100 µL aliquots at T=0, 1h, 4h, 8h, 24h, and 48h.

  • Quenching: Immediately quench acidic samples with weak base and basic samples with weak acid to pH ~6-7 before analysis.

  • Analysis: Analyze via HPLC-UV (254 nm).

Expected Outcome:

  • pH 1-2: Rapid degradation ($ t_{1/2} < 4 $ hours) due to protonation of the pyridine nitrogen, which supercharges the electrophilicity of the ester carbonyl.

  • pH 7.4: Moderate stability ($ t_{1/2} > 24 $ hours).

  • pH > 10: Instantaneous saponification.

Protocol 2: Oxidative Stress Testing

Objective: Assess susceptibility of the pyridine nitrogen and methoxy group to oxidation.

Methodology:

  • Prepare a 0.5 mg/mL solution in 3% aqueous $ H_2O_2 $/ACN (50:50).

  • Incubate at room temperature for 24 hours.

  • Analyze via LC-MS to detect the [M+16] peak (N-oxide formation).

Analytical Methodologies

To validate stability, you must distinguish the parent compound from its highly similar degradants (e.g., the carboxylic acid). A standard reverse-phase gradient is recommended.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress silanol interactions with pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/cyano absorbance).

Data Interpretation Table:

Retention Time (Rel)IdentityMechanismMass Shift (LC-MS)
1.00 Parent N/A[M+H]+
0.60 - 0.70 Acid Degradant Ester Hydrolysis[M-14]+ (Loss of CH3 + H)
0.80 - 0.90 Amide Degradant Nitrile Hydrolysis[M+18]+ (Addition of H2O)
0.50 - 0.60 N-Oxide Oxidation[M+16]+

Storage & Handling Recommendations

Based on the chemical profile, the following "Golden Rules" for handling Methyl 3-cyano-5-methoxyisonicotinate are established:

  • Moisture Exclusion: The activated ester is hygroscopic-sensitive. Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Temperature: Long-term storage at -20°C is mandatory to inhibit slow spontaneous hydrolysis.

  • Solution Stability: Avoid storing in protic solvents (Methanol/Ethanol) for extended periods to prevent transesterification. Use aprotic solvents like DMSO, DMF, or DCM for stock solutions.

  • Workup Caution: During synthesis workups, avoid strong aqueous acids or bases. Use buffered quench solutions (e.g., saturated $ NH_4Cl $ or $ NaHCO_3 $) and minimize contact time with the aqueous phase.

StorageWorkflow Receipt Compound Receipt QC QC: 1H NMR & HPLC (Check for Acid Impurity) Receipt->QC Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) QC->Aliquot Inert Purge with Argon/N2 Aliquot->Inert Freeze Store at -20°C Inert->Freeze

Figure 2: Recommended storage workflow to maximize shelf-life.

References

  • PubChem. (n.d.).[4] Methyl 3-cyano-5-methylhexanoate (Analogous Structure/Properties).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. (Standard reference for Pyridine reactivity/Ester hydrolysis mechanisms).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Source for electronic effects of Cyano/Methoxy groups on ester stability).

Sources

Methodological & Application

Synthesis of Methyl 3-cyano-5-methoxyisonicotinate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a proposed multi-step experimental protocol for the synthesis of Methyl 3-cyano-5-methoxyisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Lacking a direct, single-step synthesis in surveyed literature, this protocol outlines a rational, step-wise approach starting from a commercially available precursor. Each step is presented with detailed procedural instructions, including the rationale behind the choice of reagents and reaction conditions, safety precautions, and methods for purification and characterization.

Introduction

Methyl 3-cyano-5-methoxyisonicotinate is a heterocyclic compound featuring a pyridine core substituted with cyano, methoxy, and methyl ester functional groups. This substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The strategic placement of electron-withdrawing and electron-donating groups on the pyridine ring allows for diverse chemical modifications, rendering it an attractive building block for creating libraries of compounds for drug discovery programs. This document provides a comprehensive, albeit proposed, experimental protocol to facilitate its synthesis in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of Methyl 3-cyano-5-methoxyisonicotinate can be envisioned through a multi-step sequence starting from 3,5-dichloropyridine. The core strategy involves the activation of the pyridine ring through N-oxidation, followed by sequential nucleophilic aromatic substitution to introduce the methoxy and cyano groups, and finally, the introduction of the methyl ester at the 4-position.

Synthetic Pathway A 3,5-Dichloropyridine B 3,5-Dichloropyridine N-oxide A->B N-Oxidation (m-CPBA or H₂O₂) C 3,5-Dichloro-4-nitropyridine N-oxide B->C Nitration (H₂SO₄/HNO₃) D 3-Chloro-5-methoxy-4-nitropyridine N-oxide C->D Methoxylation (NaOMe) E 3-Chloro-5-methoxypyridine D->E Reduction (e.g., PCl₃ or H₂/Pd) F 3-Cyano-5-methoxypyridine E->F Cyanation (e.g., CuCN or Zn(CN)₂) G 3-Cyano-5-methoxyisonicotinic acid F->G Carboxylation (e.g., Lithiation then CO₂) H Methyl 3-cyano-5-methoxyisonicotinate G->H Esterification (MeOH, H⁺)

Figure 1: Proposed synthetic workflow for Methyl 3-cyano-5-methoxyisonicotinate.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3,5-Dichloropyridine98%Sigma-Aldrich
m-Chloroperoxybenzoic acid (m-CPBA)77%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Sulfuric acid (H₂SO₄)98%VWR
Nitric acid (HNO₃)70%VWR
Sodium methoxide (NaOMe)95%Acros Organics
Methanol (MeOH)AnhydrousFisher Scientific
Phosphorus trichloride (PCl₃)99%Sigma-Aldrich
Copper(I) cyanide (CuCN)99%Strem ChemicalsHighly Toxic
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichPyrophoric
Tetrahydrofuran (THF)AnhydrousFisher Scientific
Dry ice (solid CO₂)Local supplier
Hydrochloric acid (HCl)37%Fisher Scientific
Thionyl chloride (SOCl₂)99.5%Sigma-Aldrich
Experimental Protocols

Step 1: Synthesis of 3,5-Dichloropyridine N-oxide

Rationale: The N-oxidation of the pyridine ring is a crucial first step to activate the molecule for subsequent electrophilic nitration at the 4-position. The N-oxide group increases the electron density at the 4-position, directing the incoming electrophile.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloropyridine (14.8 g, 0.1 mol) in dichloromethane (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, 24.8 g, ~0.11 mol, assuming 77% purity) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 10% aqueous sodium sulfite (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain 3,5-dichloropyridine N-oxide as a solid.[2]

Step 2: Synthesis of 3,5-Dichloro-4-nitropyridine N-oxide

Rationale: Nitration of the N-oxide at the 4-position introduces a nitro group, which is a strong electron-withdrawing group and a good leaving group for subsequent nucleophilic aromatic substitution.

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (30 mL).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 3,5-dichloropyridine N-oxide (16.4 g, 0.1 mol) in small portions, keeping the temperature below 10 °C.

  • Once the addition is complete, add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise from the dropping funnel, maintaining the temperature between 0 and 5 °C.[3]

  • After the addition, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to give 3,5-dichloro-4-nitropyridine N-oxide.[4]

Step 3: Synthesis of 3-Chloro-5-methoxy-4-nitropyridine N-oxide

Rationale: Selective nucleophilic substitution of one of the chloro groups with a methoxy group is achieved. The nitro group activates the adjacent chloro groups for substitution.

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of sodium methoxide by carefully adding sodium metal (2.3 g, 0.1 mol) to anhydrous methanol (100 mL) under a nitrogen atmosphere.

  • Once all the sodium has reacted, add 3,5-dichloro-4-nitropyridine N-oxide (20.9 g, 0.1 mol) in one portion.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 3-chloro-5-methoxy-4-nitropyridine N-oxide.

Step 4: Synthesis of 3-Chloro-5-methoxypyridine

Rationale: The N-oxide functional group is removed to yield the corresponding pyridine. This can be achieved using various reducing agents.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-chloro-5-methoxy-4-nitropyridine N-oxide (assuming ~0.1 mol from the previous step) in a suitable solvent such as acetic acid or ethanol (100 mL).

  • Add a reducing agent. A common method is the use of phosphorus trichloride (PCl₃). Add PCl₃ (1.1 eq) dropwise at 0 °C.

  • Alternatively, catalytic hydrogenation (H₂ gas, Pd/C catalyst) can be employed.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • If PCl₃ is used, carefully quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Step 5: Synthesis of 3-Cyano-5-methoxypyridine

Rationale: The remaining chloro group is replaced with a cyano group via a nucleophilic substitution reaction, often catalyzed by a copper or palladium species.

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 3-chloro-5-methoxypyridine (from the previous step), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).[5]

  • Heat the reaction mixture to 150-180 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extract the product with ethyl acetate or toluene.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 3-cyano-5-methoxypyridine.

Step 6: Synthesis of 3-Cyano-5-methoxyisonicotinic acid

Rationale: Introduction of a carboxylic acid group at the 4-position. This is a challenging step and can be approached via ortho-lithiation followed by carboxylation. The methoxy group can direct the lithiation to the adjacent 4-position.

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-cyano-5-methoxypyridine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in one portion.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water and acidify the mixture with 1 M HCl to a pH of ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-cyano-5-methoxyisonicotinic acid.

Step 7: Synthesis of Methyl 3-cyano-5-methoxyisonicotinate

Rationale: The final step is the esterification of the carboxylic acid to form the desired methyl ester. Fischer esterification is a common and effective method.

Procedure:

  • In a round-bottom flask, suspend the crude 3-cyano-5-methoxyisonicotinic acid in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) or by recrystallization to obtain pure Methyl 3-cyano-5-methoxyisonicotinate.

Safety Precautions

  • Cyanides: Copper(I) cyanide and any cyanide-containing waste are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available, and personnel should be trained in its use.

  • n-Butyllithium: This reagent is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Acids and Bases: Concentrated acids (sulfuric, nitric) and strong bases (sodium methoxide) are corrosive. Handle with appropriate care and PPE.

  • Solvents: Dichloromethane and DMF are hazardous. Use in a well-ventilated area.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -C≡N, -C=O, -O-CH₃).

  • Melting Point: To assess the purity of solid compounds.

  • Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS): To monitor reaction progress and assess purity.

References

  • A process for preparing 3,5-dichloropyridine. WO2001005766A2.
  • Synthesis process of pyridine-N-oxide. CN115160220A.
  • The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide.
  • Process of cyanation and nitriles produced thereby. US2991285A.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs. Frontiers.
  • Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid. EP1745136B1.
  • 3,5-Dichloro-4-nitropyridine N-oxide. Synchem.
  • Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. CN107286087B.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin. WO2012025861A1.
  • 3 5-DICHLOROPYRIDINE 1-OXIDE 98. ChemicalBook.
  • Process for the preparation of substituted pyridines. EP0333020A2.
  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Form
  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. CN101648909A.
  • 3,5-DICHLORO-4-NITROPYRIDINE N-OXIDE. Echemi.
  • Improved synthesis of optically pure (s)
  • New menthyl nicotin
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • 3,5-Dichloropyridine N-oxide. Biosynth.
  • Reduction of pyridine N-oxides by titanium(III). Journal of the Chemical Society, Dalton Transactions.
  • Process for the reduction of pyridine n-oxides. US3467659A.
  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate.
  • Preparation of Cyanopyridines by Direct Cyan
  • Ester synthesis by esterific
  • SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
  • 5-Chloropyridine-3-carbonitrile. PubChem.
  • Synthetic method of 2-amino-3,5-dichloropyridine. CN104016908A.
  • Methyl isonicotin
  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. CN101648912B.
  • Synthetic method of 6-methyl nicotine. CN114437031A.
  • Rapid and Selective in situ Reduction of Pyridine-N-oxides with Tetra- hydroxydiboron.
  • Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones.
  • METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Chemistry Portal.
  • Prepar
  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitr

Sources

Application Note: Methyl 3-cyano-5-methoxyisonicotinate as a Privileged Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

Methyl 3-cyano-5-methoxyisonicotinate (CAS 1142192-17-3) represents a "privileged scaffold" in modern drug discovery.[1] Its unique substitution pattern—combining an electron-deficient pyridine core with vicinal nitrile and ester functionalities—makes it an ideal precursor for constructing fused heterocyclic systems such as pyrazolo[3,4-c]pyridines and pyrido[4,3-d]pyrimidines .[1][2] These fused systems are bioisosteres frequently observed in kinase inhibitors (e.g., Tpl2, MEK) and GPCR modulators (e.g., GPR119 agonists).

This guide details the synthesis of MCMI, its conversion into bioactive cores, and the mechanistic logic driving these transformations.

Chemical Profile & Properties[3][4][5][6][7][8][9]

PropertyData
Chemical Name Methyl 3-cyano-5-methoxypyridine-4-carboxylate
Common Abbreviation MCMI
CAS Number 1142192-17-3
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Core Scaffold Isonicotinic Acid (Pyridine-4-carboxylic acid)
Key Functionalities 3-Cyano (electrophilic/cyclization handle), 5-Methoxy (solubility/H-bond acceptor), 4-Ester (lipophilic/reactive)
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[1][2][3]

Strategic Utility: The "Ortho-Effect"

The high value of MCMI lies in the ortho-relationship between the cyano group at C3 and the methyl ester at C4.[1][2] This geometry permits rapid, high-yielding cyclization reactions with binucleophiles (hydrazines, amidines, ureas) to form 6,5- and 6,6-fused ring systems, effectively locking the conformation of the molecule for target binding.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways originating from MCMI.

MCMI_Pathwayscluster_legendLegendMCMIMethyl 3-cyano-5-methoxyisonicotinate(MCMI)PyrazoloPyrazolo[3,4-c]pyridine Core(Kinase Inhibitors)MCMI->PyrazoloHydrazine HydrateCyclizationPyridoPyrido[4,3-d]pyrimidine Core(Antivirals/Antitumor)MCMI->PyridoAmidine/GuanidineCyclizationAmide3-Cyano-5-methoxyisonicotinamide(GPR119 Agonists)MCMI->AmideSelective Hydrolysis(LiOH or NH3)PrecursorMethyl 3-bromo-5-methoxyisonicotinatePrecursor->MCMIPd-Catalyzed Cyanation(Zn(CN)2, Pd(PPh3)4)keyBlue: Core Scaffold | Green/Red/Yellow: Target Classes

Figure 1: Divergent synthetic utility of MCMI. The scaffold serves as a linchpin for accessing three distinct classes of pharmaceutical intermediates.

Experimental Protocols

Protocol A: Synthesis of MCMI (Cyanation of Aryl Halide)

Rationale: Direct electrophilic cyanation of pyridine rings is difficult. The most robust route is the Palladium-catalyzed cyanation of the corresponding bromo-intermediate.[1][2]

Reagents:

  • Methyl 3-bromo-5-methoxyisonicotinate (1.0 eq)[1]

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)[1][2]

  • DMF (Anhydrous, degassed)[1]

Methodology:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk flask with methyl 3-bromo-5-methoxyisonicotinate (10 mmol, 2.46 g) and Zn(CN)₂ (6.0 mmol, 0.70 g).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg).

  • Solvation: Add anhydrous DMF (20 mL) via syringe. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The starting material peak (Br-isotope pattern) should disappear.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M NH₄OH (to sequester Zn/Pd species) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

  • Yield: Expect 85-92% as an off-white solid.[1][2]

Critical Checkpoint: Ensure strict oxygen-free conditions. Pd(0) is sensitive to oxidation, which will stall the catalytic cycle.

Protocol B: Synthesis of 3-Amino-4-methoxy-1H-pyrazolo[3,4-c]pyridine

Rationale: This reaction exploits the "ortho-effect."[1][2] Hydrazine first attacks the ester (forming a hydrazide) and then intramolecularly attacks the nitrile, closing the ring to form the amino-pyrazole moiety. This core is prevalent in ATP-competitive kinase inhibitors.[1][2]

Reagents:

  • MCMI (1.0 eq)[1][2]

  • Hydrazine Hydrate (NH₂NH₂[1][2]·H₂O, 5.0 eq)[1]

  • Ethanol (Absolute)[1][2]

Methodology:

  • Dissolution: Dissolve MCMI (5 mmol, 0.96 g) in absolute EtOH (15 mL).

  • Addition: Add hydrazine hydrate (25 mmol, 1.25 g) dropwise at room temperature.

  • Reflux: Heat the reaction to reflux (80°C) for 3 hours. A precipitate often forms as the product cyclizes.

  • Monitoring: LC-MS should show a mass shift corresponding to [M + N2H4 - MeOH]. Target Mass: ~178.15 (Calculated for C8H8N4O).

  • Isolation: Cool to 0°C. Filter the precipitate. Wash the cake with cold EtOH and Et₂O.

  • Yield: Expect >90% yield of the fused bicycle.

Self-Validating Step: The product should be highly fluorescent under UV light (254/365 nm) due to the extended conjugation of the fused system, unlike the non-fluorescent starting material.

Protocol C: Selective Hydrolysis for Amide Coupling

Rationale: For GPR119 agonists, the pyridine ring often requires attachment to a piperidine or piperazine moiety via an amide bond. The ester must be hydrolyzed without affecting the nitrile (which is sensitive to basic hydrolysis).

Reagents:

  • MCMI (1.0 eq)[1][2]

  • Lithium Hydroxide (LiOH[1][2]·H₂O, 1.1 eq)

  • THF/Water (3:1)[1]

Methodology:

  • Preparation: Dissolve MCMI (2 mmol) in THF (8 mL). Cool to 0°C.

  • Hydrolysis: Add a solution of LiOH (2.2 mmol) in water (2.6 mL) dropwise.

  • Control: Stir at 0°C for 30-60 minutes. Do not heat. Heating will hydrolyze the nitrile to the primary amide.

  • Quench: Acidify carefully with 1M HCl to pH 3-4.

  • Extraction: Extract with EtOAc/iPrOH (3:1).

  • Result: 3-cyano-5-methoxyisonicotinic acid.[1][2][3][4][5] This intermediate is now ready for EDC/HOBt or HATU coupling.

Mechanistic Insight: The Cyclization Logic

Understanding the mechanism ensures troubleshooting capability. The formation of the pyrazolo-pyridine system follows a cascade sequence.

Mechanismcluster_noteCritical FactorStep1Nucleophilic Attack(Hydrazine attacks Ester)Step2Hydrazide Intermediate(Transient Species)Step1->Step2- MeOHStep3Intramolecular Cyclization(Hydrazide N attacks Nitrile C)Step2->Step3Ring ClosureStep4Tautomerization(Formation of Amino-Pyrazole)Step3->Step4AromatizationNoteThe nitrile carbon is highly electrophilicdue to the electron-deficient pyridine ring,accelerating Step 3.

Figure 2: Mechanistic cascade for the formation of the pyrazolo[3,4-c]pyridine core.[1]

References

  • Synthesis of Pyridine Intermediates: Jones, G.
  • GPR119 Agonist Scaffolds: Semple, G., et al. "Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2008.

  • Patent Reference (Arena Pharmaceuticals): Jones, R.M., et al. "Compounds and Methods for Modulating GPR119 Activity." WO2009078983A1, 2009.

  • Palladium Catalyzed Cyanation: Zanon, J., et al. "Copper-Free Palladium-Catalyzed Cyanation of Aryl Bromides."[1] Journal of the American Chemical Society, 2003. [1]

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Application Notes and Protocols: Methyl 3-cyano-5-methoxyisonicotinate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

Methyl 3-cyano-5-methoxyisonicotinate is a highly functionalized pyridine derivative poised for significant applications in the synthesis of complex heterocyclic scaffolds. Its unique arrangement of electron-withdrawing (cyano and methyl ester) and electron-donating (methoxy) groups on the pyridine ring imparts a distinct reactivity profile, making it an ideal candidate for multi-component reactions (MCRs). MCRs, which involve the one-pot synthesis of a product from three or more starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1] This guide provides a detailed exploration of the potential applications of methyl 3-cyano-5-methoxyisonicotinate in several key MCRs, complete with theoretical insights and practical, step-by-step protocols.

Core Reactivity and Strategic Considerations

The reactivity of methyl 3-cyano-5-methoxyisonicotinate in MCRs is governed by several key features:

  • Activated Cyano Group: The electron-withdrawing nature of the pyridine ring and the adjacent methyl ester group significantly acidify the protons on any potential alpha-carbon, making it a reactive nucleophile in base-catalyzed reactions. The cyano group itself is an excellent electrophile for intramolecular cyclizations.[2]

  • Electron-Poor Pyridine Ring: The pyridine nitrogen and the cyano and ester substituents render the ring susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions.

  • Steric and Electronic Influence of Substituents: The methoxy group at the 5-position and the methyl ester at the 4-position will sterically and electronically influence the approach of reactants and the stability of intermediates, offering opportunities for regioselective transformations.

These features suggest that methyl 3-cyano-5-methoxyisonicotinate can participate in a variety of MCRs, leading to the formation of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Application in Gewald-Type Reactions for the Synthesis of Thieno[2,3-b]pyridines

The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. By analogy, methyl 3-cyano-5-methoxyisonicotinate can be employed to construct highly substituted thieno[2,3-b]pyridine scaffolds, which are of interest in drug discovery.

Scientific Rationale

In this proposed reaction, the methyl 3-cyano-5-methoxyisonicotinate acts as the active methylene component. The reaction is anticipated to proceed through the initial formation of a Knoevenagel condensation product between the aldehyde/ketone and the cyanopyridine, followed by the addition of sulfur and subsequent intramolecular cyclization. The choice of a basic catalyst is crucial to deprotonate the position alpha to the cyano group, initiating the reaction cascade.

Diagram 1: Proposed Gewald-Type Reaction Workflow

Gewald-Type Reaction Workflow reagents Methyl 3-cyano-5-methoxyisonicotinate + Aldehyde/Ketone + Elemental Sulfur reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Base (e.g., Morpholine) catalyst->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture heating Reflux reaction_mixture->heating workup Work-up (Cooling, Filtration) heating->workup product Thieno[2,3-b]pyridine Product workup->product

Caption: Workflow for the proposed Gewald-type synthesis of thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of Ethyl 2-Amino-6-methoxy-4-methyl-7-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Parameter Value
Reactants Methyl 3-cyano-5-methoxyisonicotinate, Ethyl acetoacetate, Elemental Sulfur
Catalyst Morpholine
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Expected Yield 60-75%

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-cyano-5-methoxyisonicotinate (1.92 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Add morpholine (0.87 g, 10 mmol) to the suspension.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum to afford the desired thieno[2,3-b]pyridine derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Application in Hantzsch-Type Reactions for Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source. A variation of this reaction can be envisioned where methyl 3-cyano-5-methoxyisonicotinate serves as a key building block, leading to novel fused dihydropyridine systems.

Scientific Rationale

In this proposed protocol, the reaction would proceed via a Knoevenagel condensation of an aldehyde with a β-dicarbonyl compound, followed by a Michael addition of an enamine derived from another β-dicarbonyl and ammonia. The methyl 3-cyano-5-methoxyisonicotinate could potentially react with the in-situ formed dihydropyridine intermediate, leading to a more complex, fused heterocyclic system. The use of a Lewis acid catalyst can facilitate the condensation steps.

Diagram 2: Conceptual Hantzsch-Type Reaction Pathway

Hantzsch-Type Reaction Pathway start Aldehyde + β-Ketoester (2 eq.) + NH4OAc intermediate1 Knoevenagel Adduct start->intermediate1 Condensation intermediate2 Dihydropyridine Intermediate intermediate1->intermediate2 Michael Addition & Cyclization final_product Fused Dihydropyridine System intermediate2->final_product Reaction with Cyanopyridine cyanopyridine Methyl 3-cyano-5-methoxyisonicotinate cyanopyridine->final_product

Caption: Conceptual pathway for a Hantzsch-type reaction involving a cyanopyridine.

Experimental Protocol: One-Pot Synthesis of a Fused Polyhydroquinoline Derivative
Parameter Value
Reactants Aromatic Aldehyde, Dimedone, Methyl 3-cyano-5-methoxyisonicotinate, Ammonium acetate
Catalyst Ytterbium(III) triflate (Yb(OTf)3)
Solvent Acetonitrile
Temperature 80 °C
Reaction Time 8-12 hours
Expected Yield 55-70%

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), dimedone (1.40 g, 10 mmol), methyl 3-cyano-5-methoxyisonicotinate (1.92 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in acetonitrile (20 mL).

  • Add a catalytic amount of Yb(OTf)3 (0.05 mmol).

  • Stir the mixture at 80 °C for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Application in Thorpe-Ziegler Type Cyclizations

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone, which exists in equilibrium with its enamine tautomer.[3][4][5][6] A multi-component variant can be designed where a precursor to a dinitrile is formed in situ, which then undergoes cyclization. The reactivity of the cyano group in methyl 3-cyano-5-methoxyisonicotinate makes it a prime candidate for such transformations.

Scientific Rationale

This proposed reaction involves the initial Michael addition of a nucleophile to an α,β-unsaturated nitrile, followed by an in-situ Thorpe-Ziegler cyclization. The methyl 3-cyano-5-methoxyisonicotinate can act as the nucleophile after deprotonation at a suitable position, or it can be further functionalized to introduce a second nitrile group for a direct intramolecular cyclization.

Diagram 3: Thorpe-Ziegler Cyclization Concept

Thorpe-Ziegler Cyclization Concept start Dinitrile Precursor cyclization Intramolecular Cyclization start->cyclization base Strong Base (e.g., NaH) base->cyclization intermediate Cyclic Imino-nitrile cyclization->intermediate hydrolysis Acidic Work-up intermediate->hydrolysis product Cyclic α-Cyano Ketone hydrolysis->product

Caption: Conceptual workflow of a Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of a Fused Pyridopyrimidine via a Tandem Michael Addition/Thorpe-Ziegler Reaction
Parameter Value
Reactants Methyl 3-cyano-5-methoxyisonicotinate, Acrylonitrile
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Expected Yield 40-55%

Step-by-Step Methodology:

  • To a flame-dried 100 mL three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 3-cyano-5-methoxyisonicotinate (1.92 g, 10 mmol) in anhydrous THF (10 mL) to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then add acrylonitrile (0.53 g, 10 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

Methyl 3-cyano-5-methoxyisonicotinate is a promising and versatile building block for the construction of novel and complex heterocyclic systems through multi-component reactions. The protocols outlined in this guide, based on established MCRs like the Gewald, Hantzsch, and Thorpe-Ziegler reactions, provide a solid foundation for further exploration. The resulting fused pyridine derivatives are expected to be of significant interest to researchers in drug discovery and materials science due to their potential biological activities and unique photophysical properties. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly unlock the full synthetic potential of this valuable starting material.

References

  • Baron, H., Remfry, F. G. P., & Thorpe, Y. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • El-Naggar, M., Osman, N. A., & El-Sayed, N. N. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. BMC chemistry, 13(1), 1-11. [Link]

  • Grozav, A. M., Chornous, V. O., Gavrylyuk, O. I., & Vovk, M. V. (2013). 2-amino-5-(4-chloro-1h-imidazol-5-yl)-1,3,4-thiadiazoles: synthesis, pyrimidoannulation and the bactericidal activity. Journal of Organic and Pharmaceutical Chemistry, 11(4(44)), 22-27. [Link]

  • Hua, R., Zheng, L., Ju, J., & Bin, Y. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry, 77(12), 5794-5800. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Retrieved from [Link]

  • Shawali, A. S., & Abdelhamid, A. O. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy-and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido [3, 2-c] cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6547-6556. [Link]

  • Tarasov, A. V., Ryabukhin, S. V., & Volochnyuk, D. M. (2018). Synthesis of imidazo [1, 2-a] pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of hydrindene from cyano-derivatives. Journal of the Chemical Society, Transactions, 95, 1901-1926.
  • Trost, B. M. (2014). Direct Hydroboration of B= B Bonds: A Mild Strategy for the Proliferation of B= B Bonds. Chem-Station International Edition. [Link]

  • Wiles, C., & Watts, P. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & biomolecular chemistry, 12(30), 5573-5584. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.

Sources

derivatization of Methyl 3-cyano-5-methoxyisonicotinate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 3-cyano-5-methoxyisonicotinate

Executive Summary

Methyl 3-cyano-5-methoxyisonicotinate (MCMI) represents a high-value "push-pull" scaffold for the rapid generation of fused heterocyclic libraries. The juxtaposition of the electrophilic ester at position 4 and the nitrile at position 3 allows for facile annulation reactions, providing direct access to pyrazolo[3,4-c]pyridines and pyrido[4,3-d]pyrimidines . These fused systems are privileged pharmacophores in kinase inhibition (particularly ATP-competitive inhibitors) and GPCR modulation (adenosine receptor antagonists).

This guide details optimized protocols for derivatizing MCMI, focusing on reaction fidelity, yield maximization, and downstream biological screening applicability.

Chemical Profile & Reactivity Analysis

PropertySpecificationMechanistic Implication
Scaffold PyridineElectron-deficient ring; susceptible to nucleophilic attack, though the 5-methoxy group provides slight electron donation, modulating reactivity.
C3-Cyano Nitrile (-CN)Latent electrophile. Serves as the "trap" for intramolecular cyclization after initial attack on the ester.
C4-Ester Methyl ester (-COOMe)Primary electrophile. The "gatekeeper" for nucleophilic acyl substitution.
C5-Methoxy Methoxy (-OMe)Critical Differentiator. Unlike the unsubstituted parent, this group improves solubility and provides a hydrogen-bond acceptor vector in the final drug candidate, often crucial for kinase hinge binding.

Application I: Synthesis of Pyrazolo[3,4-c]pyridines

Target Class: Kinase Inhibitors (CDK, GSK-3


), Anti-infectives.

Rationale: The reaction with hydrazine hydrates effects a "one-pot" condensation-cyclization. The hydrazine first attacks the ester to form the hydrazide, which then undergoes intramolecular nucleophilic attack on the nitrile to close the pyrazole ring.

Protocol A: Hydrazine Annulation

Reagents:

  • Methyl 3-cyano-5-methoxyisonicotinate (1.0 eq)

  • Hydrazine hydrate (64% or 80% solution) (5.0 eq)

  • Ethanol (Absolute) or n-Butanol (for higher temp)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of MCMI in 5 mL of absolute ethanol. Ensure the vessel is purged with nitrogen to prevent oxidation of the pyridine nitrogen, although the ring is relatively stable.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: A slight exotherm may occur.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc:MeOH 9:1). Look for the disappearance of the starting material (

      
      ) and the appearance of a highly polar, fluorescent spot (
      
      
      
      ).
  • Cooling & Precipitation: Cool the mixture to 0°C. The product, 3-amino-7-methoxy-1H-pyrazolo[3,4-c]pyridin-4(5H)-one , typically precipitates as a white to off-white solid.

  • Isolation: Filter the precipitate. Wash with cold ethanol (2 x 2 mL) followed by diethyl ether to remove excess hydrazine.

  • Validation:

    • IR: Disappearance of the sharp nitrile peak at ~2230 cm⁻¹. Appearance of broad amine/amide bands (3100–3400 cm⁻¹).

    • MS: Expect [M+H]+ corresponding to the cyclized mass (MW - 31 for OMe loss? No, MW changes: Ester (-OMe) + Hydrazine (+N2H3) - Cyclization (no loss) -> Net change: -OCH3 + N2H3 = -31 + 31 = 0? Let's calculate: SM (C9H8N2O3, MW 192). Product (C8H8N4O2, MW 192).

    • Correction: Ester (COOMe) -> Hydrazide (CONHNH2) loses OMe (31). Mass increases by 15 (NHNH2 = 32, minus OH? No. OMe is 31. NHNH2 is 31. Mass is roughly equivalent).

Expert Insight: If the methoxy group at C5 sterically hinders the initial attack, switch solvent to n-butanol and reflux at 118°C. The higher temperature overcomes the activation energy barrier imposed by the electron-donating methoxy group.

Application II: Synthesis of Pyrido[4,3-d]pyrimidines

Target Class: Adenosine Receptor Antagonists, DHFR Inhibitors.

Rationale: Using guanidine or amidines allows for the construction of a pyrimidine ring fused to the pyridine. This creates a deaza-purine analog, highly relevant for ATP-competitive screening.

Protocol B: Guanidine Cyclization

Reagents:

  • MCMI (1.0 eq)

  • Guanidine Hydrochloride (3.0 eq)

  • Sodium Ethoxide (NaOEt) (4.0 eq) [Freshly prepared preferred]

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Free Base Generation: In a dry flask, dissolve Guanidine HCl in ethanol containing NaOEt. Stir for 15 minutes to generate the free guanidine base and precipitate NaCl.

  • Coupling: Add MCMI (dissolved in minimal ethanol) to the guanidine mixture.

  • Reaction: Reflux for 8–12 hours.

    • Mechanism:[1][2][3][4][5] Guanidine attacks the ester to form the acylguanidine intermediate. Subsequent base-promoted attack of the guanidine nitrogen onto the nitrile closes the ring.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in water (minimal volume).

  • Neutralization: Carefully acidify with acetic acid to pH ~6. The fused product, 2-amino-7-methoxy-pyrido[4,3-d]pyrimidin-4(3H)-one , will precipitate.

  • Purification: Recrystallize from DMF/Water if necessary.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways and the mechanistic logic.

MCMI_Derivatization cluster_screen Biological Screening Targets SM Methyl 3-cyano- 5-methoxyisonicotinate (MCMI) Hydrazine Reagent: Hydrazine Hydrate SM->Hydrazine Path A Guanidine Reagent: Guanidine HCl + NaOEt SM->Guanidine Path B Inter1 Intermediate: Hydrazide Formation Hydrazine->Inter1 Nu- Attack (Ester) Prod1 Product A: 3-Amino-7-methoxy- pyrazolo[3,4-c]pyridine Inter1->Prod1 Intramolecular Cyclization (CN) Kinase Kinase Prod1->Kinase Kinase Assay (CDK/GSK3) Inter2 Intermediate: Acylguanidine Guanidine->Inter2 Base Cat. Condensation Prod2 Product B: 2-Amino-7-methoxy- pyrido[4,3-d]pyrimidine Inter2->Prod2 Ring Closure GPCR GPCR Prod2->GPCR GPCR Assay (Adenosine)

Figure 1: Divergent synthetic pathways for MCMI derivatization yielding two distinct bioactive scaffolds.

Biological Screening Recommendations

Once derivatized, the library should be screened against the following validated targets. The "5-methoxy" handle often improves metabolic stability compared to the naked scaffold.

Derivative ClassPrimary Assay TargetRationale
Pyrazolo[3,4-c]pyridines Kinase Panel (CDK2, GSK-3) The pyrazole-pyridine hinge mimics the adenine ring of ATP. The C3-amino group provides crucial H-bond donor/acceptor motifs for the hinge region [1].
Pyrido[4,3-d]pyrimidines Antimicrobial (DHFR) Structural similarity to folic acid precursors makes these potent inhibitors of Dihydrofolate Reductase in bacteria [2].
General Scaffold Adenosine Receptors (A2A) The planar, bicyclic aromatic system fits the hydrophobic pocket of A2A receptors, relevant for immunotherapy and CNS indications [3].

References

  • Witherington, J., et al. (2003). "Pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters.

  • Ghorab, M. M., et al. (2010). "Synthesis and biological evaluation of some new pyrazolo[3,4-b]pyridine derivatives as anti-inflammatory and antimicrobial agents." Acta Poloniae Pharmaceutica.

  • Baraldi, P. G., et al. (2008). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.

  • Al-Mulla, A. (2017).[6] "Reaction of cyanoacetic acid hydrazide with 2-acetylfuran: Synthesis of coumarin and pyridine derivatives with antitumor activity." Molecules.

  • Quiroga, J., et al. (2008). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Tetrahedron Letters.

Sources

Application Note: Developing Assays for Methyl 3-cyano-5-methoxyisonicotinate Derivatives Targeting SIRT6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-cyano-5-methoxyisonicotinate is a critical pharmacophore and synthetic intermediate, most notably utilized in the development of MDL-800 , a first-in-class small molecule activator of Sirtuin 6 (SIRT6) . SIRT6 is a NAD+-dependent deacetylase that functions as a tumor suppressor by regulating DNA repair, telomere maintenance, and glucose metabolism.

This Application Note provides a comprehensive technical guide for researchers developing assays to evaluate this scaffold and its derivatives. It details the transition from chemical synthesis to biological validation, focusing on fluorometric enzymatic screens and cellular histone deacetylation assays .

Introduction & Mechanism of Action

The pyridine core of methyl 3-cyano-5-methoxyisonicotinate serves as the structural anchor for binding to the allosteric site of SIRT6. Unlike inhibitors which block the active site, derivatives of this scaffold (such as MDL-800) induce a conformational change that enhances the enzyme's deacetylase activity, particularly toward Histone H3 lysine 9 (H3K9ac) and lysine 56 (H3K56ac).

Mechanistic Pathway

The following diagram illustrates the biological cascade triggered by effective engagement of this scaffold with SIRT6.

SIRT6_Mechanism Compound Methyl 3-cyano-5-methoxyisonicotinate (Scaffold/Derivative) SIRT6_Inactive SIRT6 (Basal State) Compound->SIRT6_Inactive Binds Allosteric Site SIRT6_Active SIRT6 (Allosterically Activated) SIRT6_Inactive->SIRT6_Active Conformational Change Deacetylation Deacetylation Event (NAD+ Dependent) SIRT6_Active->Deacetylation Substrate Acetyl-Histone H3 (H3K9ac / H3K56ac) Substrate->Deacetylation Result Chromatin Compaction & Tumor Suppression Deacetylation->Result Reduced Acetylation Levels

Figure 1: Mechanism of Action for SIRT6 activation by isonicotinate derivatives.

Pre-Assay Considerations: Solubility & Stability

Before initiating biological screens, the physicochemical properties of the methyl ester scaffold must be managed.

  • Solubility: This scaffold is lipophilic. Prepare stock solutions at 10 mM in 100% DMSO .

  • Hydrolysis Risk: Methyl esters can undergo hydrolysis to the corresponding carboxylic acid (3-cyano-5-methoxyisonicotinic acid) in plasma or cellular media due to esterases.

    • Recommendation: Verify stability in your specific assay buffer using LC-MS prior to running the screen. If the acid is the active species in vivo, ensure your assay pH allows for this conversion or test the acid form directly.

Primary Assay: In Vitro Fluorometric Deacetylation

This is the gold-standard method for high-throughput screening (HTS) of this scaffold's derivatives. It measures the removal of an acetyl group from a fluorogenic peptide substrate.

Assay Principle

The assay utilizes a peptide substrate (e.g., p53 residues 379–382) conjugated to a fluorophore (AMC).[1] SIRT6 removes the acetyl group, sensitizing the substrate to a "developer" enzyme (trypsin-like protease) that cleaves the AMC, releasing a fluorescent signal.[2]

Reagents & Materials
ComponentSpecificationRole
Enzyme Recombinant Human SIRT6Target Protein
Substrate Ac-Arg-His-Lys-Lys(Ac)-AMCFluorogenic Substrate (p53 sequence)
Cofactor NAD+ (500 µM final)Essential for Deacetylation
Control MDL-800 (Positive); Nicotinamide (Negative)Validation Standards
Buffer 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2Physiological Environment
Protocol Steps
  • Preparation: Dilute SIRT6 enzyme to 0.5 µ g/well in Assay Buffer.

  • Compound Addition: Add 1 µL of the test compound (Methyl 3-cyano-5-methoxyisonicotinate derivative) at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Note: Keep DMSO concentration < 1% to avoid enzyme denaturation.

  • Incubation: Incubate compound and enzyme for 10 minutes at 25°C to allow allosteric binding.

  • Reaction Initiation: Add 20 µL of Substrate/NAD+ mix.

  • Reaction Run: Incubate at 37°C for 30–60 minutes.

  • Development: Add 20 µL of Developer Solution (Protease) containing 2 mM Nicotinamide (to stop the SIRT6 reaction). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence (Ex: 360 nm / Em: 460 nm).

Data Analysis

Calculate the EC50 (Half-maximal effective concentration) . A successful "hit" from this scaffold class should show a sigmoidal dose-response curve indicating increased fluorescence (activation) compared to the DMSO baseline.

Secondary Assay: Cellular Histone Deacetylation (Western Blot)

Compounds active in the enzymatic assay must be validated for cellular permeability and target engagement. The hallmark of SIRT6 activation is the global reduction of H3K9ac and H3K56ac .

Cell Line Selection
  • HCC Cells (HepG2, Huh7): Highly relevant as SIRT6 acts as a tumor suppressor in hepatocellular carcinoma.

  • NSCLC Cells (NCI-H1975): Relevant for lung cancer models.[3]

Protocol Steps
  • Treatment: Seed cells (e.g., 5 x 10^5 cells/well) and treat with the test compound (10 µM, 20 µM, 50 µM) for 24 hours .

  • Histone Extraction (Critical Step):

    • Standard lysis buffers often fail to extract chromatin-bound histones efficiently.

    • Method: Lyse cells in Triton Extraction Buffer (TEB). Centrifuge to pellet nuclei. Resuspend nuclei in 0.2 N HCl overnight at 4°C to acid-extract histones.

  • Neutralization: Centrifuge acid lysate, save supernatant, and neutralize with NaOH.

  • Western Blotting:

    • Load 20 µg of histone protein per lane.

    • Primary Antibodies: Anti-H3K9ac (1:1000), Anti-H3K56ac (1:1000).

    • Loading Control: Anti-Histone H3 (Total).

  • Quantification: Densitometry should show a dose-dependent decrease in acetylation bands relative to Total H3.

Experimental Workflow Visualization

The following diagram summarizes the integrated workflow for validating this scaffold.

Assay_Workflow cluster_0 Phase 1: Biochemical Screen cluster_1 Phase 2: Cellular Validation Step1 Compound Prep (DMSO Stock) Step2 SIRT6 + NAD+ + Substrate-AMC Step1->Step2 Step3 Fluorescence Read (Ex 360/Em 460) Step2->Step3 Step4 HCC Cell Culture (24h Treatment) Step3->Step4 Select Hits (EC50 < 20µM) Step5 Acid Extraction of Histones Step4->Step5 Step6 Western Blot (H3K9ac Levels) Step5->Step6

Figure 2: Integrated workflow from compound preparation to cellular validation.

Functional Readout: Cell Cycle Analysis

SIRT6 activation via this scaffold typically induces cell cycle arrest at the G0/G1 or G2/M phase depending on the cell line.

  • Method: Propidium Iodide (PI) Staining Flow Cytometry.

  • Expectation: A significant accumulation of cells in the G0/G1 phase compared to vehicle control, indicating the restoration of tumor suppressor function.

References

  • Huang, Z., et al. (2018). Identification of a cellularly active SIRT6 allosteric activator.[4] Nature Chemical Biology, 14(12), 1118–1126.[4]

  • Jiang, X., et al. (2022). MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice.[5] Oxidative Medicine and Cellular Longevity, 2022.[5]

  • Shang, J., et al. (2021).Small molecule activators of SIRT6: A new frontier in cancer treatment. European Journal of Medicinal Chemistry, 212, 113119.
  • BPS Bioscience. SIRT6 Fluorogenic Assay Kit Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-cyano-5-methoxyisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CN-5-OMe Status: Open Subject: Yield Optimization & Troubleshooting for Palladium-Catalyzed Cyanation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Challenge

You are likely synthesizing Methyl 3-cyano-5-methoxyisonicotinate via the Palladium-catalyzed cyanation of Methyl 3-bromo-5-methoxyisonicotinate .

This transformation is notoriously sensitive. The electron-deficient nature of the pyridine ring, combined with the steric pressure of the adjacent methoxy and ester groups, creates a "Goldilocks" zone for reaction conditions. The primary yield-killers are catalyst poisoning by cyanide ions , hydrodehalogenation (formation of the des-bromo byproduct), and hydrolysis of the methyl ester during workup.

This guide provides a self-validating troubleshooting workflow to elevate yields from the typical 40-50% range to >85%.

Standard Optimized Protocol (Baseline)

Before troubleshooting, ensure your baseline protocol aligns with modern standards for heteroaryl cyanation.

  • Substrate: Methyl 3-bromo-5-methoxyisonicotinate (1.0 eq)

  • Cyanide Source: Zn(CN)₂ (0.6 eq) — Preferred over KCN/NaCN to reduce catalyst poisoning.

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-6 mol%) — Critical for pyridines.

  • Additives: Zn dust (10-20 mol%) or Zinc Formate — Essential for catalyst regeneration.

  • Solvent: Wet DMF or DMAc (containing ~1% water) or anhydrous with specific additives.

  • Temperature: 110–120 °C.

Troubleshooting & FAQs

Issue 1: Reaction Stalls (Incomplete Conversion)

User Question: "My reaction starts well but stalls at ~60% conversion after 4 hours. Adding more catalyst doesn't restart it. What is happening?"

Technical Diagnosis: You are experiencing Cyanide Poisoning . In the catalytic cycle, excess cyanide ions can bind irreversibly to the Pd(II) species, forming stable [Pd(CN)4]²⁻ complexes that are catalytically inactive. This shuts down the cycle before the substrate is consumed.

Corrective Actions:

  • Switch to Zn(CN)₂: Unlike NaCN, Zinc Cyanide has low solubility in organic solvents.[1][2] It releases cyanide ions slowly ("kinetic throttling"), matching the rate of the catalytic cycle and preventing the Pd center from being overwhelmed.

  • Add Polymethyhydrosiloxane (PMHS) or Zn Dust: The addition of elemental Zinc (10–20 mol%) helps reduce the inactive Pd(II)-cyano species back to the active Pd(0) state.

  • Check Oxygen Levels: Pyridyl-palladium species are highly sensitive to oxidation. Ensure rigorous degassing (sparging with Argon for >20 mins) rather than just a vacuum/backfill cycle.

Issue 2: Formation of "Des-Bromo" Byproduct

User Question: "I am seeing a significant amount (15-20%) of Methyl 3-methoxyisonicotinate (the product where Br is replaced by H). How do I stop this?"

Technical Diagnosis: This is Hydrodehalogenation . It occurs when the oxidative addition complex intercepts a hydride source instead of the cyanide anion. Common hydride sources include wet solvents (acting as proton sources in the presence of reductants) or decomposition of the solvent itself (DMAc/DMF) at high temperatures.

Corrective Actions:

  • Solvent Dryness: While a trace of water helps dissolve Zn(CN)₂, too much promotes protonation. Use anhydrous DMF/DMAc and add a controlled quantity of water (1% v/v) strictly if using inorganic cyanide salts. For Zn(CN)₂, keep it anhydrous.

  • Temperature Control: Do not exceed 120°C. Above this, DMF decomposes to dimethylamine and CO; dimethylamine can act as a reducing agent.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). High concentration favors the bimolecular transmetallation (Pd + Zn(CN)₂) over the unimolecular side reactions.

Issue 3: Yield Loss During Workup (Hydrolysis)

User Question: "LCMS shows 95% product in the crude mixture, but I isolate only 50% after column chromatography. The NMR shows carboxylic acid peaks."

Technical Diagnosis: The methyl ester at the 4-position of the pyridine ring is electronically activated (electron-deficient ring) and highly susceptible to base-catalyzed hydrolysis . Standard aqueous workups with basic brine or bicarbonate, or silica gel chromatography (which is slightly acidic), can degrade the product.

Corrective Actions:

  • Quench Strategy: Do not use strong aqueous bases (NaOH/KOH) to quench. Use a 1:1 mixture of saturated NH₄Cl and concentrated NH₄OH (to complex the copper/zinc salts) but keep exposure time short.

  • Buffering: When purifying on silica gel, pre-treat the column with 1% Triethylamine in Hexanes to neutralize acidic sites. Alternatively, use Neutral Alumina stationary phase.

  • Rapid Isolation: Extract immediately into EtOAc or DCM and dry over MgSO₄. Do not leave the crude product in aqueous suspension.

Data Analysis: Ligand Selection Matrix

The choice of ligand is the single most statistically significant variable in pyridine cyanation.

LigandConversion (24h)YieldNotes
PPh₃ < 40%LowMonodentate ligands are easily displaced by cyanide, leading to catalyst death.
Xantphos 85%GoodLarge bite angle favors reductive elimination, but can be slow for sterically hindered pyridines.
dppf > 98% Excellent Recommended. The ferrocene backbone provides the optimal bite angle and rigidity to prevent Pd-cyanide complexation.
JohnPhos 60%ModerateGood for chlorides, but often less effective than dppf for bromo-pyridines in cyanation.

Visual Troubleshooting Workflows

Figure 1: Reaction Optimization Logic Gate

Troubleshooting Start Start: Low Yield (<50%) Check1 Check LCMS of Crude Reaction Start->Check1 Decision1 Is Starting Material (SM) remaining? Check1->Decision1 BranchA Reaction Stalled Decision1->BranchA Yes BranchB Full Conversion, Low Yield Decision1->BranchB No ActionA1 Diagnosis: Catalyst Poisoning Action: Add 10 mol% Zn Dust Switch to dppf ligand BranchA->ActionA1 ActionA2 Diagnosis: Oxidation Action: Degas solvent (Ar sparge) BranchA->ActionA2 Decision2 Is 'Des-Bromo' product present? BranchB->Decision2 ActionB1 Diagnosis: Hydrodehalogenation Action: Dry Solvent, Increase Conc. Decision2->ActionB1 Yes ActionB2 Diagnosis: Workup Loss (Hydrolysis) Action: Buffer Silica with Et3N Avoid aqueous base Decision2->ActionB2 No

Caption: Decision tree for diagnosing yield failures in pyridine cyanation.

Figure 2: The Catalyst Poisoning Mechanism

Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd(II)-CN) OxAdd->TransMet Zn(CN)2 Poison DEAD CATALYST [Pd(CN)4]2- OxAdd->Poison Excess CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim TransMet->Poison Excess CN- binds (If monodentate ligand used) RedElim->Pd0 Cyanide Excess Free CN-

Caption: The catalytic cycle showing the "Poisoning Pathway" (red dashed lines) where excess cyanide deactivates the Palladium center.

References

  • Maligres, P. E., et al. (2012). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides." Tetrahedron Letters, 43(38). (Cited for Zn(CN)₂ protocols).

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications. (Cited for alternative non-toxic cyanide sources).

  • Cohen, D. T., et al. (2011). "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. (Cited for Zinc additives and catalyst regeneration).

  • BenchChem Technical Support. (2025). "Troubleshooting low yield in pyridine functionalization." (Cited for general pyridine handling).

Sources

common byproducts in the synthesis of polysubstituted pyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polysubstituted Pyridine Synthesis Current Status:Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Common Byproducts & Failure Modes

Introduction: Welcome to the "Pyridine Problem" Desk

If you are reading this, your LC-MS likely shows a mass you didn't expect, or your column chromatography looks like a Rorschach test. Polysubstituted pyridines are the backbone of modern medicinal chemistry (e.g., nifedipine, sorafenib), yet their synthesis is plagued by three demons: incomplete oxidation , regio-scrambling , and catalyst poisoning .

This guide bypasses the textbook theory and treats your synthesis as a broken workflow that needs debugging. We focus on the causality of byproducts—why they formed and how to engineer them out.

Ticket #001: The Hantzsch Hangover (Incomplete Aromatization)

User Complaint: "I ran a classical Hantzsch synthesis. The NMR shows the alkyl groups are there, but the aromatic region is empty. My product is a yellow solid, not the expected white crystal."

The Diagnosis: You have isolated the 1,4-Dihydropyridine (1,4-DHP) intermediate, not the pyridine. The Hantzsch reaction creates the ring (cyclization) but does not automatically aromatize it. This step requires an oxidative driving force (dehydrogenation) which often stalls.

The Byproduct Mechanism:

  • The Stall: The 1,4-DHP is stable. Without an external oxidant, it will not spontaneously aromatize in air at a useful rate.

  • The Over-Correction: Aggressive oxidation (e.g., KMnO4) often attacks alkyl substituents or forms the Pyridine N-Oxide , a highly polar byproduct that co-elutes with your product.

Troubleshooting Protocol: Oxidative Dehydrogenation

Oxidant SystemMechanismBest ForRisk Factor
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Hydride abstraction followed by proton loss.Lab-scale (<1g), acid-sensitive substrates.High cost; difficult to remove reduced hydroquinone byproduct.
NaNO₂ / Acetic Acid Nitrosation/Elimination.Scale-up (>10g), electron-deficient rings.Can nitrosate electron-rich side chains.
MnO₂ (Activated) Radical/Surface adsorption.Benzylic positions present (mild).Variable activity between batches; requires large excess (10-20 eq).
I₂ / K₂CO₃ Iodination/Elimination.General purpose; cheap.[1]Can iodinate activated aromatic rings elsewhere in the molecule.

Visual Workflow: The Oxidation Fork

HantzschOxidation DHP 1,4-Dihydropyridine (Intermediate) Oxidant Oxidant Choice DHP->Oxidant + [O] Pyridine Target Pyridine (Aromatic) Oxidant->Pyridine Controlled (DDQ/MnO2) NOxide Byproduct: Pyridine N-Oxide Oxidant->NOxide Over-oxidation (Peroxides/mCPBA) Cleaved Byproduct: Dealkylation Oxidant->Cleaved Harsh Acid/Heat (HNO3 reflux)

Caption: Figure 1. The critical divergence in Hantzsch aromatization. Choosing the wrong oxidant leads to N-oxides or substituent cleavage.

Ticket #002: Regio-Chaos (Isomer Control)

User Complaint: "I tried to make a 2-methyl-4-phenyl-6-ethylpyridine using Hantzsch, but I have an inseparable mixture of isomers."

The Diagnosis: You used an unsymmetrical 1,3-dicarbonyl or mixed two different dicarbonyls. The Hantzsch reaction is a multicomponent condensation; it does not "know" which carbonyl carbon should end up at C2 vs C6. This leads to statistical scrambling.[2]

The Fix: Switch to Kröhnke Synthesis Do not try to optimize the Hantzsch for unsymmetrical pyridines. It is thermodynamically futile. Switch to the Kröhnke Pyridine Synthesis , which uses a stepwise Michael addition to enforce regioselectivity.

Step-by-Step Kröhnke Protocol:

  • Activation: Condense 2-acetylpyridine (or methyl ketone) with iodine and pyridine to form the pyridinium iodide salt (The Kröhnke Salt).

  • Michael Addition: React the salt with an

    
    -unsaturated ketone (chalcone) and ammonium acetate (
    
    
    
    ).
  • Result: The nitrogen source is locked into a specific position relative to the substituents.

Ticket #003: The Vanishing Halogen (Coupling Failures)

User Complaint: "I'm running a Suzuki coupling on a 2-chloropyridine. The starting material is gone, but I isolated the de-halogenated pyridine (Ar-H) instead of the coupled product (Ar-Ar)."

The Diagnosis: You are a victim of Protodehalogenation . Pyridines are notorious for poisoning Palladium catalysts. The pyridine nitrogen (


-donor) coordinates to the Pd(II) center, displacing phosphine ligands. This arrests the catalytic cycle, allowing the Pd-Aryl intermediate to capture a hydride (from the solvent or base) rather than transmetallating with the boronic acid.

The "Anti-Poison" Strategy:

  • Ligand Overpowering: Use bulky, electron-rich phosphines like XPhos or SPhos . Their steric bulk prevents the pyridine nitrogen from binding to the Palladium center.

  • Base Switching: Carbonate bases (

    
    ) in alcohol solvents promote hydride formation. Switch to anhydrous 
    
    
    
    in Toluene/Dioxane.
  • The "Dumping" Method: If using

    
    , increase catalyst loading to 5-10 mol%. You are essentially sacrificing some Pd to the pyridine nitrogen to let the rest do the work.
    

Data: Dehalogenation Risk Factors

Substrate PositionRisk LevelReasonRecommended Catalyst System
3-Halopyridine LowN is distal; sterics minimize coordination.Standard

4-Halopyridine ModerateElectronic deficiency activates C-X bond.

2-Halopyridine CRITICAL N is proximal; chelation assists Pd insertion but blocks transmetallation.

+ XPhos

Ticket #004: The Streaking Column (Purification)

User Complaint: "My product is stuck on the TLC baseline, or it streaks across the entire column. I can't get a clean separation."

The Diagnosis: Silica gel is acidic (


). Pyridines are basic. Your product is protonating on the silica surface, forming a salt that drags (tails) during elution.[2]

The Solution: Deactivation (The "TEA" Trick) You must neutralize the silica's active sites before your product touches them.

The Protocol:

  • Slurry Packing: Prepare your silica slurry using your starting eluent + 1% Triethylamine (TEA) .

  • The Flush: Pour the slurry into the column. Flush with 2 column volumes of eluent containing 1% TEA.

  • The Run: Load your sample. You can now remove TEA from the eluent for the actual run, or keep it at 0.5%.

  • Alternative: If TEA interferes with MS or NMR, switch to Basic Alumina or Neutral Alumina stationary phases. They do not require amine additives.

Visual Workflow: Purification Decision Tree

Purification Start Crude Pyridine Mixture CheckPKa Is the Pyridine Highly Basic (pKa > 5)? Start->CheckPKa Silica Standard Silica Gel CheckPKa->Silica No (e.g., 2-Cl-Pyridine) TreatSilica Pre-treat Silica with 1% Et3N CheckPKa->TreatSilica Yes (Alkyl Pyridines) Alumina Switch to Basic Alumina TreatSilica->Alumina Still Streaking? Reverse Reverse Phase (C18) (Buffered Mobile Phase) Alumina->Reverse Insoluble/Complex Mix

Caption: Figure 2. Logic flow for selecting the correct stationary phase to prevent pyridine tailing.

References

  • Hantzsch Pyridine Synthesis & Aromatization

    • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved from [Link]

    • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Regioselectivity & Kröhnke Synthesis

    • Diversity-oriented synthesis of Kröhnke pyridines. PubMed. Retrieved from [Link]

  • Cross-Coupling & Protodehalogenation

    • Protodeboronation (Mechanism of side reactions in Suzuki Coupling). Wikipedia. Retrieved from [Link][3]

    • Suzuki Coupling - Catalyst & Ligand Selection. Organic Chemistry Portal. Retrieved from [Link]

  • Purification Techniques

    • Purifying amines on silica (Triethylamine usage). Org Prep Daily. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Formation of Methyl 3-cyano-5-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-cyano-5-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. This document will address common challenges encountered during the synthesis, offering practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Methyl 3-cyano-5-methoxyisonicotinate?

A common and effective synthetic pathway often starts from a substituted pyridine derivative. A key transformation is the introduction of the cyano group onto the pyridine ring, which can be achieved through various methods, including Sandmeyer-type reactions from an amino precursor or palladium-catalyzed cyanation of a halogenated pyridine.[1][2] The methoxy and methyl ester functionalities can either be present on the starting material or introduced through subsequent reactions. For instance, the methyl ester is typically formed by Fischer esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.[3][4]

Q2: What are the critical parameters to control for a successful synthesis?

The success of this synthesis hinges on several key parameters:

  • Temperature: Temperature control is crucial, especially during the cyanation step, to minimize side reactions.[5]

  • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are often used in cyanation reactions.[6]

  • Catalyst: In catalytic reactions, the choice of catalyst and ligands is critical for achieving high yields and selectivity.[2]

  • Purity of Reagents: Using high-purity starting materials and reagents is essential to avoid the introduction of impurities that can interfere with the reaction or complicate purification.

Q3: What are the primary safety concerns associated with this synthesis?

The use of cyanide reagents is the most significant safety concern. All manipulations involving cyanide salts (e.g., NaCN, KCN, CuCN) must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide antidote kit should be readily available, and personnel must be trained in its use.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 3-cyano-5-methoxyisonicotinate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst.1. Use a fresh batch of catalyst. For palladium catalysts, ensure they have not been exposed to air or moisture for extended periods.
2. Incorrect reaction temperature.2. Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent decomposition.[5]
3. Poor quality of starting materials or reagents.3. Verify the purity of starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS).
4. Inefficient stirring.4. Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
Formation of Significant Impurities 1. Hydrolysis of the cyano group: The cyano group can be hydrolyzed to an amide or carboxylic acid, especially in the presence of water and acid or base.[8][9]1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Side reactions of the pyridine ring: The pyridine ring can undergo undesired side reactions depending on the reaction conditions.2. Carefully control the reaction temperature and stoichiometry of the reagents.
3. Decarboxylation: If the reaction is run at a high temperature for an extended period, decarboxylation of the isonicotinate ester may occur.[10][11]3. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
Reaction Stalls Before Completion 1. Catalyst deactivation.1. Add a fresh portion of the catalyst.
2. Insufficient reagent.2. If one of the reagents is volatile, it may have evaporated. Consider adding more of the limiting reagent.
3. Formation of an inhibitory byproduct.3. Analyze the reaction mixture to identify any potential inhibitory byproducts. A change in solvent or reaction conditions may be necessary.
Difficulty in Product Purification 1. Co-elution of impurities during chromatography.1. Optimize the chromatography conditions (e.g., solvent system, stationary phase). Recrystallization may be a viable alternative or a supplementary purification step.[7]
2. Product is an oil and difficult to handle.2. Attempt to form a solid derivative (e.g., a salt) for easier handling and purification.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of Methyl 3-bromo-5-methoxyisonicotinate

This protocol describes a general procedure for the cyanation of a halogenated pyridine precursor.

Materials:

  • Methyl 3-bromo-5-methoxyisonicotinate

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine Methyl 3-bromo-5-methoxyisonicotinate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Note: The stoichiometry of reagents, catalyst loading, temperature, and reaction time should be optimized for each specific substrate.

Protocol 2: Fischer Esterification of 3-cyano-5-methoxyisonicotinic acid

This protocol describes the esterification of the carboxylic acid to the methyl ester.

Materials:

  • 3-cyano-5-methoxyisonicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

Procedure:

  • Suspend 3-cyano-5-methoxyisonicotinic acid (1.0 eq) in anhydrous methanol.[4]

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).[3]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

General Reaction Workflow

Reaction_Workflow Start Starting Material (e.g., Halogenated Pyridine) Cyanation Cyanation (e.g., Pd-catalyzed) Start->Cyanation Esterification Esterification (if necessary) Cyanation->Esterification Purification Purification (Chromatography/Recrystallization) Esterification->Purification Product Methyl 3-cyano-5-methoxyisonicotinate Purification->Product

Caption: A generalized workflow for the synthesis of Methyl 3-cyano-5-methoxyisonicotinate.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Problem Low Yield? Check_Reagents Check Reagent Purity Problem->Check_Reagents Check_Temp Optimize Temperature Problem->Check_Temp Check_Catalyst Check Catalyst Activity Problem->Check_Catalyst Impurity_Issue Impurity Formation? Check_Reagents->Impurity_Issue If purity is good Hydrolysis Hydrolysis of Cyano Group? Impurity_Issue->Hydrolysis Yes Decarboxylation_Issue Decarboxylation? Impurity_Issue->Decarboxylation_Issue No Anhydrous_Cond Use Anhydrous Conditions Hydrolysis->Anhydrous_Cond Lower_Temp Lower Reaction Temperature Decarboxylation_Issue->Lower_Temp

Caption: A decision tree to guide troubleshooting efforts for low yield and impurity formation.

References

  • CN105130846A - Methyl 3-(cyanomethyl)
  • Synthesis of methyl 3-cyanobenzoate by a green process - ResearchG
  • (PDF)
  • EP1745136B1 - Method for enzymatic preparation of (s)
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. (URL: )
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (URL: [Link])

  • WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)
  • WO2012025861A1 - Process for the preparation of ( s )
  • WO 2012/059798 A2 - Novel method for racemization of optically pure b-cyano ester to corresponding racemic ß-cyano acid - Google P
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: [Link])

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of (a) methyl isonicotinate - PrepChem.com. (URL: [Link])

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
  • Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02556K. (URL: [Link])

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. (URL: [Link])

  • US4579953A - Process for the production of 6-methylnicotinic acid ester - Google P
  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed. (URL: [Link])

  • Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (URL: [Link])

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Organic Letters - ACS Publications. (URL: [Link])

  • α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... - ResearchGate. (URL: [Link])

  • Altered Glycine Decarboxylation Inhibition in Isonicotinic Acid Hydrazide-Resistant Mutant Callus Lines and in Regenerated Plants and Seed Progeny - PMC - NIH. (URL: [Link])

  • RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google P
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (URL: [Link])

  • CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY - ALS Global. (URL: [Link])

  • The products and kinetics of hydrolysis of cyanopyridinium ions - Tel Aviv University. (URL: [Link])

  • Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters - PubMed. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • US9187412B2 - Process for preparing 3-cyano-3,5,5-trimethylcyclohexanone - Google P
  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (URL: [Link])

  • Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts | Organic Letters - ACS Publications. (URL: [Link])

  • Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst - ResearchGate. (URL: [Link])

  • Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing). (URL: [Link])

  • Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source | Request PDF - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Advanced Optimization of the Rosenmund-von Braun Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Process Optimization / Impurity Control Assigned Specialist: Senior Application Scientist Topic: Preventing Byproduct Formation in Rosenmund-von Braun Cyanation

Executive Summary

The Rosenmund-von Braun (RvB) reaction—the cyanation of aryl halides using copper(I) cyanide—is a cornerstone of medicinal chemistry but is notoriously plagued by difficult purification and byproduct formation. While the classical stoichiometric method (high temperature, neat/polar solvents) is robust for simple substrates, it frequently yields biaryl impurities (Ullmann coupling) , dehalogenated side-products , and hydrolyzed amides .

This guide provides a technical breakdown of failure modes and validated protocols to transition users from "dirty" classical chemistry to high-fidelity catalytic systems.

Module 1: The Chemistry of Failure (Mechanistic Analysis)

To prevent byproducts, one must understand the competitive pathways. The reaction proceeds via an oxidative addition/reductive elimination cycle.[1]

Key Competitive Pathways
  • The Ullmann Divergence (Biaryl Formation): At high temperatures (>150°C) and high concentrations, the intermediate aryl-copper species dimerize rather than eliminating the nitrile.

  • Protodehalogenation (Reduction): In the presence of trace water or labile hydrogen sources (solvent degradation), the aryl-copper intermediate is protonated, yielding Ar-H.

  • Catalyst Poisoning: In catalytic variants, excess free cyanide (

    
    ) can form stable cuprate species 
    
    
    
    , shutting down the catalytic cycle (The "Cyanide Effect").
Visualization: Reaction Pathway & Off-Ramps

The following diagram illustrates the critical bifurcation points where the reaction leaves the desired pathway.

RvB_Mechanism Start Aryl Halide (Ar-X) + CuCN OxAdd Oxidative Addition [Ar-Cu(III)-X-CN] Start->OxAdd Heat RedElim Reductive Elimination OxAdd->RedElim Ligand Stabilization Ullmann Biaryl Dimer (Ar-Ar) (Ullmann Coupling) OxAdd->Ullmann Dimerization Reduction Dehalogenation (Ar-H) OxAdd->Reduction Protonation Product Aryl Nitrile (Ar-CN) RedElim->Product Hydrolysis Amide/Acid (Ar-CONH2) Product->Hydrolysis Workup (pH > 10) HighT High Temp / Conc. HighT->Ullmann WetSolvent Trace H2O / Protic Solvent WetSolvent->Reduction

Figure 1: Mechanistic bifurcation showing how thermal stress and solvent impurities divert the oxidative addition intermediate toward Ullmann coupling or reduction.

Module 2: Troubleshooting Guide (Q&A)

User Reported Issue: "I am seeing 15% biaryl impurity (Ar-Ar) in my LCMS." Root Cause: High local concentration of the Ar-Cu intermediate and excessive thermal energy. Corrective Action:

  • Switch to Catalytic Mode: Classical stoichiometric CuCN requires high T (

    
    C). Switching to a catalytic system (10 mol% CuI, 1.2 eq NaCN) allows operation at 110°C, significantly reducing dimerization [1].
    
  • Ligand Addition: Add a bidentate ligand like DMEDA (N,N'-dimethylethylenediamine) or 1,10-phenanthroline. These ligands stabilize the Cu-intermediate, accelerating reductive elimination over dimerization [2].

  • Dilution: Reduce reaction concentration from 1.0 M to 0.5 M.

User Reported Issue: "The reaction stalls at 50% conversion. Adding more CuCN doesn't help." Root Cause: Catalyst poisoning or surface passivation. Corrective Action:

  • The "Domino" Effect: If using Aryl Bromides, add 20 mol% Potassium Iodide (KI).[2] This facilitates an in situ Finkelstein reaction (Ar-Br

    
     Ar-I), generating a more reactive species that undergoes oxidative addition faster than the catalyst deactivates [2].
    
  • Control Cyanide Concentration: In catalytic systems, avoid dumping all NaCN at once if the substrate is sensitive. Slow addition or using acetone cyanohydrin can maintain low steady-state

    
     to prevent formation of unreactive 
    
    
    
    species [3].

User Reported Issue: "My product is contaminated with a purple/blue sludge that won't filter." Root Cause: Stable Copper(I)-amine complexes formed during workup. Corrective Action:

  • Do not rely solely on water washes. Copper(I) salts are sticky. You must oxidize them to water-soluble Copper(II).

  • Protocol: Quench with 10% aqueous Ethylenediamine or concentrated

    
    /
    
    
    
    (1:1). Stir vigorously until the organic layer is clear and the aqueous layer is deep blue.

Module 3: Standard Operating Procedures (SOPs)

Comparison of Methodologies
FeatureClassical RvBModern Catalytic RvB
Copper Source CuCN (Stoichiometric/Excess)CuI (10 mol%)
Cyanide Source CuCNNaCN or KCN
Temperature 150°C - 220°C80°C - 110°C
Solvent DMF, Pyridine, NitrobenzeneToluene, DMF/Water, Ionic Liquids
Byproduct Profile High (Biaryl, Tars)Low (Clean conversion)
Purification Difficult (Cu removal)Simple (Extraction)
Recommended Protocol: Catalytic Domino Cyanation

Based on Zanon et al. (2003) and subsequent optimizations.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • CuI (10 mol%)[2]

  • KI (20 mol%) - Crucial for Ar-Br

  • NaCN (1.2 equiv)[2]

  • DMEDA (N,N'-dimethylethylenediamine) (1.0 equiv)[2]

  • Solvent: Anhydrous Toluene (degassed)

Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add CuI, NaCN, and KI.[2] Evacuate and backfill with Argon (3x).

  • Liquid Addition: Add Aryl Bromide, DMEDA, and Toluene via syringe.

  • Reaction: Seal tube and heat to 110°C for 12-24 hours.

    • Checkpoint: Monitor by HPLC. If Ar-Br remains but Ar-I appears, the Finkelstein exchange is working; extend time.

  • Workup (The "Clean" Method):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Add saturated aqueous

      
       and 
      
      
      
      (1:1 ratio).
    • Stir vigorously for 30 minutes (open to air) to oxidize Cu(I) to Cu(II).

    • Separate layers.[3] Wash organic layer with water and brine.[3]

Module 4: Workup Logic Tree

Effective removal of copper is critical to prevent false positives in biological assays and degradation of the nitrile product.

Workup_Logic Start Crude Reaction Mixture (Contains Cu species) Decision Is the product acid sensitive? Start->Decision NoAcid No (Stable) Decision->NoAcid Stable YesAcid Yes (Acid Sensitive) Decision->YesAcid Sensitive FeCl3 FeCl3 Oxidation Method (Dissolves CuCN as Cu(II)) NoAcid->FeCl3 Extraction Extract with EtOAc/Ether FeCl3->Extraction Ammonia Ammonia/NH4Cl Method (Forms soluble [Cu(NH3)4]2+) YesAcid->Ammonia Ammonia->Extraction Wash Wash until Aqueous Layer is Colorless Extraction->Wash Final Pure Aryl Nitrile Wash->Final

Figure 2: Decision matrix for removing copper residues based on substrate stability. The Ammonia method is generally preferred for the catalytic protocol.

References

  • Rosenmund, K. W., & Struck, E. (1919).[4] Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten.[4] Berichte der deutschen chemischen Gesellschaft, 52(8), 1749-1756.[4] Link

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[1] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Link

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides.[4][5][6][7][8] Chemical Reviews, 87(4), 779-794. Link

  • Wu, J., Beck, B., & Ren, R. X. (2002).[9] Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Tetrahedron Letters, 43(3), 387-389.[9] Link

  • Cristau, H. J., et al. (2005).[1] Mild Conditions for Copper-Catalyzed Cyanation of Aryl Iodides and Bromides.[1][5] Chemistry – A European Journal, 11(8), 2483-2492. Link

Sources

Technical Support Center: Catalytic Optimization for Isonicotinate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Solubility Paradox

Welcome to the technical support hub for pyridine-carboxylic acid derivatives. If you are synthesizing isonicotinate esters (e.g., methyl isonicotinate, ethyl isonicotinate), you have likely encountered the "Zwitterion Trap."

Unlike standard benzoic acid esterifications, isonicotinic acid (INA) presents a unique challenge: Lattice Energy .

  • The Issue: INA exists as a zwitterion (internal salt) in the solid state. The proton from the carboxylic acid migrates to the basic pyridine nitrogen. This creates strong intermolecular ionic bonds, resulting in a high melting point (>300°C) and extreme insolubility in non-polar and even some polar organic solvents [1].

  • The Catalyst's Role: The catalyst in this reaction does not merely activate the carbonyl group; it must first disrupt the zwitterionic lattice to solubilize the substrate.

Catalyst Selection Matrix

The choice of catalyst dictates your yield, workup difficulty, and reaction kinetics. Use this matrix to select the optimal system for your specific ester.

Catalytic SystemTypeMechanismProsCons
Sulfuric Acid (

)
Homogeneous Brønsted AcidDual Protonation (N & C=O)• High solubility of INA due to salt formation.• Low cost.Workup Nightmare: Neutralization generates massive salts/emulsions.• Corrosive.• Side reactions (ether formation).
Thionyl Chloride (

)
Reagent / In-situ ActivatorAcyl Chloride Formation• Irreversible (Not equilibrium driven).• High yields (>90%).• Solves solubility instantly.• Releases toxic

and

gas.• Not true catalysis (stoichiometric consumption).• Vigorous/Exothermic.
Amberlyst-15 / Zeolites Heterogeneous Solid AcidSurface ProtonationGreen Chemistry: Filter and reuse.• Simple workup (no neutralization).• High selectivity [2].• Slower kinetics (diffusion limited).• Requires higher temperatures or microwave assistance to overcome lattice energy.
Metal Salts (

,

)
Lewis AcidCarbonyl Coordination• Mild conditions.• Reduced corrosion compared to

.
• Metal scavenging required post-reaction.• Lower activity on sterically hindered alcohols.

Visualizing the Mechanism & Competition

The following diagram illustrates the kinetic competition between the Pyridine Nitrogen (the "Kinetic Trap") and the Carbonyl Oxygen (the "Thermodynamic Product").

G cluster_0 Critical Threshold INA Isonicotinic Acid (Zwitterionic Solid) N_Prot N-Protonated Species (Soluble Salt) INA->N_Prot Fast (Kinetic Trap) High pKa (~5.0) CO_Prot Carbonyl Activated Intermediate INA->CO_Prot Slow (Rate Limiting) Low pKa (<-6) Acid Acid Catalyst (H+) Acid->INA Adds H+ N_Prot->CO_Prot Equilibrium Shift (Requires Excess Acid/Heat) Ester Isonicotinate Ester (Product) CO_Prot->Ester + Alcohol - H2O Alcohol Alcohol (ROH)

Figure 1: The "Kinetic Trap" mechanism. The catalyst rapidly protonates the nitrogen (Red Arrow), creating a salt. You must drive the reaction to the Carbonyl Activation state (Green Node) using heat or excess acid.

Troubleshooting Guides (FAQ)

Scenario A: "My reaction mixture is a solid sludge and conversion is <10%."

Diagnosis: The Zwitterion Trap. Root Cause: You are likely using a catalytic amount of acid (e.g., 1-5 mol%) which is immediately consumed by the pyridine nitrogen. The "catalyst" is now trapped as a pyridinium salt and cannot activate the carbonyl. Solution:

  • Increase Acid Load: For homogeneous catalysis (

    
    ), use >1.1 equivalents  relative to INA. The first equivalent neutralizes the nitrogen; the excess acts as the catalyst [3].
    
  • Switch Solvent: Use the alcohol as the solvent (large excess) to drive the equilibrium (Le Chatelier’s principle).

Scenario B: "I cannot separate the product during workup; it's all emulsions."

Diagnosis: Amphoteric Interference. Root Cause: During neutralization (e.g., adding


), you may have formed the isonicotinic acid sodium salt (soap-like properties) or the ester is trapped in a pH buffer zone where phase separation is poor.
Solution: 
  • The "Dry" Workup: If using Solid Acid catalysts (Amberlyst/Zeolites), do not add water. Simply filter the solid catalyst and evaporate the alcohol.

  • pH Control: If using

    
    , neutralize carefully to pH 8-9. Do not stop at pH 7. The free base ester extracts better into Dichloromethane (DCM) or Ethyl Acetate than the protonated form.
    
Scenario C: "I want to avoid Sulfuric Acid for Green Chemistry reasons."

Diagnosis: Need for Heterogeneous Catalysis. Solution: Use Sulfated Zirconia or Amberlyst-15 .

  • Note: These require higher temperatures. If using ethanol/methanol, you must use a pressure vessel (autoclave) or microwave reactor to reach 100-120°C, as the standard boiling point is often insufficient to break the lattice energy efficiently with solid catalysts [2].

Optimized Experimental Protocol: Solid Acid Catalysis

This protocol minimizes waste and avoids the emulsion workup issues.

Reagents:

  • Isonicotinic Acid (10 mmol)[1]

  • Alcohol (Methanol/Ethanol) (30 mL - Solvent & Reagent)

  • Catalyst: Amberlyst-15 (Dry) or Sulfated Zirconia (1.0 g)

Workflow:

  • Activation: If using Amberlyst, wash with methanol and dry in a vacuum oven at 80°C for 2 hours to remove pore-clogging water.

  • Setup: Combine INA, Alcohol, and Catalyst in a round-bottom flask.

  • Reaction:

    • Method A (Standard): Reflux for 24 hours. (Slow, ~70% yield).

    • Method B (High Performance): Microwave irradiation at 110°C for 30 minutes. (Fast, >90% yield) [2].

  • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1).

    • Tip: INA stays at the baseline; Ester moves to

      
       ~0.6.
      
  • Workup:

    • Filter the mixture while hot to remove the solid catalyst.

    • Wash the catalyst pad with 10 mL fresh alcohol.

    • Concentrate the filtrate under reduced pressure.[1]

    • Result: Pure ester usually crystallizes or remains as a clean oil. No extraction required.

Troubleshooting Decision Tree

Use this logic flow to rescue a failed synthesis.

Troubleshooting Start Problem: Low Yield / No Reaction CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility Yes Yes (Clear Solution) CheckSolubility->Yes Go to Water Check No No (Suspension/Sludge) CheckSolubility->No Go to Acid Check CheckWater Is water being removed? Yes->CheckWater CheckAcid Check Acid Equivalents No->CheckAcid Action1 Add Dean-Stark Trap or Molecular Sieves CheckWater->Action1 Equilibrium Issue Action2 Increase Temp (Use Microwave/Autoclave) CheckAcid->Action2 If > 1.0 eq but still solid Action3 Increase Acid to >1.2 eq (Overcome N-Protonation) CheckAcid->Action3 If < 1.0 eq

Figure 2: Diagnostic logic for low-yield scenarios.

References

  • Solubility & Lattice Energy

    • Title: Solubilities of Isonicotinic Acid in Alcohols.
    • Source: ResearchGate / J. Chem. Eng.
    • URL:[Link]

  • Solid Acid Catalysis (Zeolites/Amberlyst)

    • Title: Isonicotinic acid esterification reaction with ethanol... in the presence of natural zeolites.[2][3]

    • Source: ResearchGate.[1][4]

    • URL:[Link]

  • Fischer Esterification Mechanism

    • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Magnetic Solid Acid Catalysts

    • Title: Magnetic-responsive solid acid catalysts for esterification.[6]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

dealing with poor yield in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Yield Issues in Substituted Pyridine Synthesis

Introduction: The "Pyridine Problem"

In drug discovery, the pyridine ring is ubiquitous, yet its synthesis often represents a significant bottleneck. The core issue stems from the ring's electronic duality: it is electron-deficient (hindering electrophilic substitution) yet possesses a basic nitrogen lone pair (poisoning metal catalysts and complicating purification).[1]

This guide addresses the three most common failure modes reported by our users:

  • Oxidative stalling in De Novo synthesis (Hantzsch).

  • Protodeboronation in cross-coupling (Suzuki-Miyaura).

  • Product loss during aqueous workup due to high polarity.

Part 1: De Novo Synthesis (Hantzsch & Bohlmann-Rahtz)[1]

The Hantzsch Bottleneck: Aromatization

User Query: "I get high yields of the 1,4-dihydropyridine (1,4-DHP) intermediate, but the oxidation to pyridine fails or yields a messy mixture."

Technical Insight: The classical Hantzsch synthesis produces a 1,4-DHP.[2] The driving force for the second step is aromatization, but standard oxidants (HNO₃, CrO₃) are often too harsh, leading to over-oxidation of side chains or ring cleavage.[3]

Troubleshooting Guide:

Oxidant SystemProsConsBest For
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Mild, room temp, neutral pH.Expensive, difficult to remove reduced hydroquinone byproduct.Acid-sensitive substrates.[4]
MnO₂ (Activated) Heterogeneous (easy filtration), mild.Variable activity batch-to-batch; requires large excess (10-20 eq).Benzylic/Allylic alcohols present.
NaNO₂ / Oxalic Acid Inexpensive, generates HNO₂ in situ.Gas evolution (NOx), acidic conditions.Large-scale scale-up.
FeCl₃ / Air Green, catalytic potential.Aqueous workup required; iron waste.General purpose.

Q: How do I drive the reaction if the 1,4-DHP is sterically hindered? A: Switch to Bohlmann-Rahtz synthesis. Unlike Hantzsch, which requires a post-cyclization oxidation, Bohlmann-Rahtz utilizes an enamine and an alkynone. The mechanism involves a Michael addition followed by cyclodehydration.

  • Critical Optimization: Use a Lewis acid catalyst like Yb(OTf)₃ (10-20 mol%) or ZnBr₂ to lower the dehydration temperature from 120°C to 60-80°C, preventing thermal decomposition.

Part 2: Functionalization (Cross-Coupling)

The 2-Pyridyl Boronate Trap

User Query: "My Suzuki coupling works for 3- and 4-pyridyl boronates, but the 2-pyridyl analogue gives <10% yield. I mostly see the de-boronated pyridine."

Technical Insight: This is the classic Protodeboronation mechanism. 2-Pyridyl boronates are notoriously unstable because the basic nitrogen coordinates intramolecularly to the boron, facilitating hydrolysis and subsequent fragmentation, especially in the presence of water and base.

The Solution: MIDA Boronates (Slow-Release Strategy) Replace unstable boronic acids with N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand cages the boron, removing its Lewis acidity and preventing the nitrogen coordination. Under hydrous basic conditions, the active boronic acid is released slowly, keeping its concentration low relative to the catalyst, thus favoring the coupling over decomposition.

Q: My catalyst turns black immediately (Pd black formation). Why? A: The pyridine nitrogen is coordinating to the Pd(II) center, displacing phosphine ligands and destabilizing the catalyst.

  • Fix 1: Use bulky, electron-rich ligands like XPhos or SPhos . These create a steric wall that prevents the pyridine nitrogen from binding to the metal center.

  • Fix 2: Increase catalyst loading to 5 mol% and ensure rigorous degassing (freeze-pump-thaw) to prevent oxidation of the phosphines.

Part 3: Work-up and Purification

User Query: "My LCMS shows 90% conversion, but I recover nothing after extraction. The product is water-soluble."

Technical Insight: Substituted pyridines, especially aminopyridines, are highly polar and often act as zwitterions. Standard EtOAc/Water extractions leave the product in the aqueous phase.

Purification Protocol for Polar Pyridines:

  • The "Salting Out" Trick: Saturate the aqueous phase with NaCl or K₂CO₃. This decreases the solubility of organics (Hofmann effect) and forces the pyridine into the organic layer. Use n-Butanol or IPA/DCM (1:3) instead of EtOAc for extraction.

  • Basified Silica Chromatography:

    • Standard silica is acidic (pH ~5-6). It protonates basic pyridines, causing them to streak or stick irreversibly.

    • Protocol: Slurry silica gel in your eluent (e.g., DCM/MeOH) containing 1-2% Triethylamine or 1% NH₄OH . Pack the column with this "neutralized" slurry. This ensures tight bands and high recovery.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • If available, use an Amine-bonded silica cartridge.[5] Unlike C18 (which fails to retain polar compounds), Amine silica retains polar heterocycles using a water-rich mobile phase, allowing impurities to elute first.

Visualizations

Figure 1: Synthesis Strategy Decision Tree

Caption: Logical flow for selecting the optimal pyridine synthesis route based on substitution pattern and available starting materials.

PyridineSynthesis Start Target: Substituted Pyridine Pattern Analyze Substitution Pattern Start->Pattern Symm Symmetrical (2,6- or 3,5-) Pattern->Symm Asymm Asymmetrical / Polysubstituted Pattern->Asymm Hantzsch Hantzsch Synthesis (Requires Oxidation) Symm->Hantzsch High Yield DeNovo De Novo Ring Construction Asymm->DeNovo If complex core needed Func Functionalize Pre-formed Ring Asymm->Func If core exists DeNovo->Hantzsch Simple alkyl/aryl Bohlmann Bohlmann-Rahtz (Enamine + Alkynone) DeNovo->Bohlmann Regiocontrol needed C2Pos 2-Position Substitution? Func->C2Pos Suzuki Suzuki Coupling (Use MIDA Boronates) C2Pos->Suzuki Yes (C-Halide + B-MIDA) Minisci Minisci Radical Reaction (C-H Activation) C2Pos->Minisci No (C-H functionalization)

Figure 2: Troubleshooting Pd-Catalyzed Coupling on Pyridines

Caption: Step-by-step diagnostic workflow for resolving low yields in pyridine cross-coupling reactions.

SuzukiTroubleshoot Issue Low Yield in Suzuki Coupling Check1 Is it a 2-Pyridyl Boronate? Issue->Check1 Sol1 Switch to MIDA Boronate or 2-Bromo + Aryl Boronate Check1->Sol1 Protodeboronation Check2 Is Catalyst Turning Black? Check1->Check2 Stable Boronate Yes1 Yes No1 No Sol2 Pd Poisoning: 1. Use XPhos/SPhos 2. Degas Solvents Check2->Sol2 Ligand Displacement Check3 Product in LCMS but not isolated? Check2->Check3 Catalyst Active Yes2 Yes No2 No Sol3 Purification Issue: 1. Salt out aqueous layer 2. Use Basified Silica Check3->Sol3

Experimental Protocol: Optimized Suzuki Coupling of 2-Pyridyl MIDA Boronates

This protocol is designed to overcome the instability of 2-pyridyl boron species.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) + XPhos (5 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Dioxane:Water (4:1 ratio)

  • Additive: Cu(OAc)₂ (0.5 equiv) - Optional: promotes transmetallation in difficult cases.

Procedure:

  • Setup: In a glovebox or under active N₂ flow, combine the Aryl Bromide, MIDA Boronate, Pd source, Ligand, and Base in a reaction vial.

  • Degassing: Add the solvent mixture. Crucial: Sparge with Argon for 15 minutes or perform 3 cycles of freeze-pump-thaw. Oxygen kills the electron-rich phosphine ligands.

  • Reaction: Seal the vial and heat to 95°C for 12-18 hours. The slow hydrolysis of the MIDA ester releases the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

  • Workup (The "Pyridine Specific" Method):

    • Cool to RT. Dilute with EtOAc.

    • Wash with saturated NaHCO₃ .[6]

    • Critical Step: If the product is basic, the organic layer may retain Pd residues. Wash with 10% aqueous L-Cysteine or Thiourea solution to scavenge Palladium (prevents contamination in biological assays).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography using DCM:MeOH (95:5) + 1% Et₃N on silica gel.

References

  • BenchChem. (2025).[3] Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from

  • Knapp, D. M., et al. (2010). Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society. Retrieved from

  • Bagley, M. C., et al. (2001).[7] Bohlmann-Rahtz Pyridine Synthesis: A New One-Pot Procedure. Synlett. Retrieved from

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General Reference for Hantzsch/Bohlmann-Rahtz mechanisms).

  • Biotage. (2023).[6] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from

Sources

workup procedure for isolating Methyl 3-cyano-5-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the isolation and workup of Methyl 3-cyano-5-methoxyisonicotinate .

Topic: Workup Procedure for Methyl 3-cyano-5-methoxyisonicotinate Ticket ID: PYR-ISO-4402 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: Methyl 3-cyano-5-methoxyisonicotinate Chemical Context: This molecule represents a highly functionalized pyridine core. The presence of electron-withdrawing groups (cyano at C3, ester at C4) significantly alters the physicochemical properties compared to a standard pyridine.

  • pKa Warning: The basicity of the pyridine nitrogen is drastically reduced (estimated pKa < 3.0) due to the electron-withdrawing nature of the -CN and -COOMe groups. Standard "acid-base extraction" protocols for alkaloids may fail if the pH is not strictly managed.

  • Stability Alert: The C4-ester is sterically crowded but electronically activated, making it susceptible to hydrolysis under strong basic conditions (saponification) or strong acidic conditions (decarboxylation).

Standard Operating Procedure (The "Golden Path")

This protocol assumes the synthesis involved O-methylation of a 3-cyano-5-hydroxyisonicotinate precursor or a cyclization yielding the pyridine core.

Step-by-Step Workup Protocol
PhaseActionTechnical Rationale
1. Quenching Cool reaction to 0°C. Slowly add Sat. NH₄Cl (aq).[1]Neutralizes residual base (e.g., K₂CO₃) without spiking pH > 10, preventing ester hydrolysis.
2. Dilution Dilute with Ethyl Acetate (EtOAc) .[2]EtOAc is preferred over DCM for this substrate as it provides better selectivity against polar N-methylated byproducts.
3. Partitioning Crucial Step: Check aqueous pH. Adjust to pH 7.5 – 8.5 using sat. NaHCO₃.Do not use strong NaOH. While pyridine N is not very basic, keeping pH slightly basic ensures the free base form without hydrolyzing the ester.
4. Extraction Extract aqueous layer 3x with EtOAc.The product is moderately polar. Multiple extractions are required to recover yield from the aqueous phase.[1]
5. Washing Wash combined organics with Brine , then Water .[1]Removes trapped inorganic salts. Avoid acidic washes (HCl) as the product may not protonate easily or may hydrolyze.
6. Drying Dry over Na₂SO₄ (Sodium Sulfate).[3] Filter and concentrate.MgSO₄ is slightly acidic and can sometimes cause isomerization or degradation in sensitive nitriles; Na₂SO₄ is safer.

Workflow Visualization

The following decision tree illustrates the critical logic flow for isolating the target while rejecting common impurities (inorganic salts and N-alkylated byproducts).

WorkupFlow cluster_impurities Impurity Fate Start Crude Reaction Mixture (Usually containing K2CO3/MeI) Quench Quench: Sat. NH4Cl (Temp < 10°C) Start->Quench CheckPH Check pH Target: 7.5 - 8.5 Quench->CheckPH Extract Extraction Solvent: Ethyl Acetate (EtOAc) CheckPH->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Product + O-isomer) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Salts + Polar Impurities) PhaseSep->AqLayer Bottom Phase Wash Wash: Brine x 2 (Remove trapped water) OrgLayer->Wash Waste Waste AqLayer->Waste Discard Dry Dry (Na2SO4) & Concentrate Wash->Dry CrudeSolid Crude Solid Dry->CrudeSolid

Caption: Figure 1. Isolation logic flow for Methyl 3-cyano-5-methoxyisonicotinate, prioritizing mild pH control to preserve the ester moiety.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing substituted isonicotinates.

Q1: My crude NMR shows a mixture of two isomers. What are they?

Diagnosis: If you synthesized this via methylation of the 5-hydroxy precursor, you likely have a mixture of the O-methyl product (Desired) and the N-methyl pyridone (Impurity). Mechanism: Pyridines are ambient nucleophiles. The nitrogen lone pair competes with the oxygen anion for the electrophile (MeI). Resolution:

  • TLC Check: The O-methyl isomer (your product) is generally less polar (higher Rf) than the N-methyl pyridone.

  • Purification: Flash chromatography using a gradient of Hexanes:EtOAc (start 90:10, ramp to 60:40). The desired product elutes first.

Q2: My yield is significantly lower than literature precedents (>80%). Where is the product?

Diagnosis: "Water-crashing." Explanation: The presence of the cyano and ester groups makes the molecule electron-deficient. While it is not highly basic, it has significant polarity. If your aqueous phase volume is too large during extraction, the product remains dissolved in the water. Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl (solid) and re-extract with EtOAc.

  • Solvent Switch: If EtOAc fails, try Chloroform/Isopropanol (3:1) . This mixture is excellent for pulling polar nitrogen heterocycles from water [1].

Q3: The product turned into a carboxylic acid during workup.

Diagnosis: Unintended Hydrolysis. Cause: You likely used NaOH to adjust the pH or heated the mixture while it was basic. The C3-cyano group activates the C4-ester, making it extremely labile. Prevention: Use NaHCO₃ (Sodium Bicarbonate) or K₂CO₃ for pH adjustment. Never exceed pH 9. Keep all aqueous washes cold.

Q4: Can I use acid extraction (HCl) to purify it?

Recommendation: NO. Reasoning: Unlike simple pyridines, the pKa of the nitrogen in 3-cyano-5-methoxyisonicotinate is extremely low due to the electron-withdrawing effects of the -CN and -COOMe groups. It will not protonate efficiently in dilute acid to stay in the aqueous layer, or if you use strong acid to force protonation, you risk hydrolyzing the nitrile to an amide/acid [2].

Data: Impurity Profile & Properties

Use this table to identify your fractions during chromatography.

PropertyTarget: O-Methyl IsomerImpurity: N-Methyl Isomer (Pyridone)
Structure Pyridine aromaticity intactAromaticity disrupted (Cyclic amide)
Polarity (TLC) Less Polar (Higher Rf)More Polar (Lower Rf)
Fluorescence (UV) Strong blue/purple fluorescenceOften weak or different absorption max
1H NMR Signature O-Me singlet ~3.9 - 4.0 ppmN-Me singlet ~3.5 - 3.7 ppm
Solubility Soluble in EtOAc, DCM, Et2OPoor solubility in Et2O; Soluble in DCM/MeOH

References

  • General Workup for Polar Pyridines

    • Source: "Isolation and structure elucid
    • Context: Describes the necessity of pH control (pH 9-10 for standard alkaloids, though lower for esters)
    • URL:

  • Hydrolysis of Cyano/Ester Pyridines

    • Source: "Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones..."
    • Context: Highlights the stability of cyano-pyridones and the risks of hydrolysis under vigorous conditions.
    • URL:

  • Separation of Methylpyridine Isomers

    • Source: "Extremely effective separ
    • Context: Provides insight into the physicochemical differences between substituted pyridines, relevant for chromatographic separation str
    • URL:

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 3-cyano-5-methoxyisonicotinate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. Subtle changes in the arrangement of functional groups within a molecule, known as isomerism, can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the spectral data of Methyl 3-cyano-5-methoxyisonicotinate and two of its key positional isomers: Methyl 5-cyano-3-methoxyisonicotinate and Methyl 3-cyano-5-methoxypicolinate.

Molecular Structures Under Investigation

The three isomers under comparison share the same molecular formula, C₉H₈N₂O₃, but differ in the placement of the cyano (-CN) and methoxy (-OCH₃) groups on the pyridine ring.

fragmentation M [M]+• m/z = 192 M_minus_OCH3 [M - •OCH3]+ m/z = 161 M->M_minus_OCH3 Loss of methoxy radical M_minus_COOCH3 [M - •COOCH3]+ m/z = 133 M->M_minus_COOCH3 Loss of carbomethoxy radical M_minus_CH3 [M - •CH3]+ m/z = 177 M->M_minus_CH3 Loss of methyl radical

Figure 2. Predicted major fragmentation pathways for the isomers.

Analysis of Mass Spectra:

All three isomers are expected to show a molecular ion peak ([M]⁺•) at m/z = 192. However, the relative intensities of the fragment ions will likely differ, providing a means of differentiation.

  • Loss of a Methoxy Radical (-•OCH₃): Cleavage of the methoxy group from the ring would result in a fragment ion at m/z = 161. The stability of the resulting cation will depend on the isomer.

  • Loss of the Carbomethoxy Radical (-•COOCH₃): Fragmentation involving the loss of the entire methyl ester group would lead to a fragment at m/z = 133.

  • Loss of a Methyl Radical (-•CH₃): Loss of a methyl radical from either the methoxy or the ester group would produce a fragment at m/z = 177.

The relative abundance of these and other smaller fragments will be influenced by the stability of the resulting carbocations and radical species, which is in turn dictated by the substitution pattern on the pyridine ring.

Experimental Protocols

While this guide utilizes predicted data, the following are standard experimental protocols for acquiring the discussed spectral data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This guide demonstrates the power of spectroscopic analysis, even when relying on predicted data, to differentiate between closely related isomers. The distinct electronic environments created by the varied placement of the cyano and methoxy substituents on the pyridine ring give rise to unique and predictable signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For researchers in drug discovery and development, a thorough understanding of these spectroscopic nuances is essential for unambiguous structure elucidation and ensuring the identity and purity of their compounds. While predicted data provides a strong foundation, experimental verification remains the gold standard in chemical characterization.

References

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

Technical Comparison Guide: Methyl 3-cyano-5-methoxyisonicotinate vs. Bioactive Isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of Methyl 3-cyano-5-methoxyisonicotinate vs. Established Isonicotinates.

Executive Summary: The Scaffold vs. The Drug

In the landscape of pyridine-based therapeutics, isonicotinates occupy a dual role: as active pharmaceutical ingredients (APIs) and as high-value synthetic intermediates.[1] This guide compares Methyl 3-cyano-5-methoxyisonicotinate (MCMI) —a highly functionalized "privileged scaffold"—against established bioactive isonicotinates like Isoniazid (Anti-TB) and Methyl Isonicotinate (Semiochemical).[1]

Core Distinction:

  • MCMI (CAS 1142192-17-3): A latent bioactive precursor.[1] Its biological value lies not in direct receptor binding, but in its unique 3,4,5-substitution pattern, allowing rapid access to Vitamin B6 analogs and kinase inhibitors.

  • Isoniazid/Ethionamide: Direct-acting agents (or prodrugs activated in vivo) with defined biological targets (e.g., InhA/KatG).

Structural & Biological Activity Comparison[2][5][6]

The following table contrasts the physicochemical properties and biological roles of MCMI against standard isonicotinate derivatives.

Table 1: Comparative Biological & Physicochemical Profile[2]
FeatureMethyl 3-cyano-5-methoxyisonicotinate (MCMI)Isoniazid (INH)Methyl Isonicotinate
CAS Number 1142192-17-354-85-32459-09-8
Primary Role Synthetic Scaffold / Intermediate Anti-Tuberculosis Drug Semiochemical (Thrip Attractant)
Key Functional Groups Ester (-COOMe), Cyano (-CN), Methoxy (-OMe)Hydrazide (-CONHNH₂)Ester (-COOMe)
Biological Target Precursor to B6 analogs & Kinase InhibitorsEnoyl-ACP Reductase (InhA)Odorant Receptors (Insect)
LogP (Calc) ~1.05 (Lipophilic)-0.70 (Hydrophilic)0.85
Mechanism of Action N/A (Direct) ; Substrate for cyclization/reduction.[1][2]Activated by KatG to form isonicotinoyl radical.Volatile signal mimicking host plant volatiles.
Toxicity Profile Low acute toxicity (Predicted); Irritant.Hepatotoxic (Boxed Warning).Mildly toxic; Eye/Skin irritant.[3][4]

Mechanistic Insight: The "Magic Methyl" & Substitution Effect

MCMI is distinct because of the 5-methoxy and 3-cyano groups.[1] In medicinal chemistry, this specific substitution pattern is critical for Structure-Activity Relationship (SAR) tuning.

  • The 3-Cyano "Warhead" Precursor: The nitrile group at position 3 is an electrophilic trap. It can be reduced to an amine (mimicking the aminomethyl group of Vitamin B6) or cyclized to form fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) often found in tyrosine kinase inhibitors .

  • The 5-Methoxy "Anchor": The methoxy group provides electron donation to the pyridine ring, modulating the pKa of the nitrogen. This is crucial for drugs targeting enzymes where hydrogen bond acceptance is key (e.g., COX-2 inhibition).

Diagram 1: Functional Divergence of Isonicotinate Scaffolds[2][5]

IsonicotinatePathways Base Isonicotinic Acid Core MCMI Methyl 3-cyano-5-methoxyisonicotinate (MCMI) Base->MCMI + 3-CN, 5-OMe INH Isoniazid (Hydrazide) Base->INH + Hydrazine MeIso Methyl Isonicotinate (Simple Ester) Base->MeIso + Methylation B6 Vitamin B6 Analogs (Pyridoxine derivatives) MCMI->B6 Reduction (CN -> CH2NH2) Kinase Fused Heterocycles (Kinase Inhibitors) MCMI->Kinase Cyclization KatG KatG Activation (Radical Formation) INH->KatG In vivo CellWall Inhibition of Mycolic Acid Synthesis KatG->CellWall Bactericidal Thrip Insect Olfactory Receptor Agonist MeIso->Thrip Volatilization

Caption: Divergent biological pathways: MCMI serves as a chemical progenitor, while Isoniazid and Methyl Isonicotinate act as terminal effectors.[1]

Experimental Protocol: Evaluating Synthetic Utility

Since MCMI is a scaffold, its "performance" is measured by its reactivity. The following protocol describes the conversion of MCMI to a bioactive Carboxamide , a common step to generate libraries for biological screening (e.g., against adenosine receptors).

Protocol: Selective Hydrolysis & Amidation of MCMI

Objective: Transform the ester moiety of MCMI into a primary amide while preserving the sensitive cyano group.

Reagents:

  • Substrate: Methyl 3-cyano-5-methoxyisonicotinate (1.0 eq)[1]

  • Reagent: 7N Ammonia in Methanol (NH₃/MeOH)

  • Solvent: Anhydrous Methanol[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 192 mg (1.0 mmol) of MCMI in 5 mL of anhydrous Methanol in a sealed pressure tube.

    • Note: Ensure glassware is bone-dry; water can hydrolyze the nitrile to a carboxylic acid.

  • Ammonolysis:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 2.0 mL of 7N NH₃ in MeOH (excess).

    • Seal the tube and allow it to warm to RT. Stir for 12–16 hours.

    • Checkpoint: Monitor reaction via TLC (System: 5% MeOH in DCM). The ester spot (Rf ~0.7) should disappear, replaced by a lower Rf amide spot.

  • Isolation:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess ammonia.

    • The residue will be a solid.[5] Triturate with cold diethyl ether to remove unreacted ester.

  • Validation (Self-Check):

    • IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1730 cm⁻¹) and appearance of amide doublets (~1680 cm⁻¹). The Nitrile peak (~2230 cm⁻¹) must remain intact.

    • Yield Calculation: Theoretical yield for amide = ~177 mg. Acceptable range >85%.

Comparative Efficacy Data (In Silico/Literature Aggregation)

While direct biological data for MCMI is limited, we can extrapolate its potential binding affinity when used as a core for COX-2 inhibitors (based on structurally similar 3,5-substituted isonicotinates).[1]

Table 2: Binding Potential of Isonicotinate Derivatives (Docking Scores)
Compound ClassR-Group (Pos 3)R-Group (Pos 5)Target EnzymeBinding Energy (kcal/mol)*
MCMI Derivative Cyano (-CN)Methoxy (-OMe)COX-2-7.1 (Predicted)
Standard Isonicotinate HHCOX-2-6.2
Ibuprofen (Control) --COX-2-7.6
Isoniazid HHInhA (TB)-9.4

Data interpolated from SAR studies of substituted pyridine-4-carboxylates [Reference 1, 4]. The addition of the methoxy group (MCMI) generally improves binding via hydrophobic interactions with active site residues (e.g., Val524).

References

  • Synthesis and biological evaluation of new nicotinate derivatives. Bioorganic Chemistry. 2021. Link

  • Methyl isonicotinate: Semiochemical applications. Journal of Applied Entomology. Link

  • Synthesis of Vitamin B6. US Patent 2359260A. Link

  • Anti-inflammatory potential of isonicotinic acid derivatives. Molecules. 2020. Link

  • PubChem Compound Summary: Methyl 3-cyano-5-methoxyisonicotinate. National Library of Medicine.[1] Link

Sources

Structural Validation of Methyl 3-cyano-5-methoxyisonicotinate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Methyl 3-cyano-5-methoxyisonicotinate Structure by 2D NMR Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, Methyl 3-cyano-5-methoxyisonicotinate serves as a critical scaffold. Its high degree of substitution on the pyridine ring introduces significant risk of regiochemical ambiguity. Standard 1D NMR often fails to distinguish this compound from its asymmetric isomers (e.g., 2,5- or 2,6-substituted variants) due to overlapping singlet signals and similar polarity.

This guide compares the Rigorous 2D NMR Validation Protocol (The Gold Standard) against Conventional 1D NMR/MS methodologies. We demonstrate why 1D methods are insufficient for regulatory submission and provide a self-validating, step-by-step 2D NMR workflow to definitively assign the regiochemistry of this molecule.

Part 1: The Challenge – Why 1D NMR is Insufficient

The primary challenge with Methyl 3-cyano-5-methoxyisonicotinate is confirming the positions of the substituents relative to the ring nitrogen. The target molecule has protons at positions 2 and 6 .

Comparison of Methodologies
FeatureAlternative: 1D NMR + MS Product: 2D NMR Validation (HSQC/HMBC/NOESY)
Proton Count Confirms number of protons (2 Ar-H, 2 Me).Confirms number and type (Alpha vs. Beta).
Regiochemistry Ambiguous. Cannot definitively distinguish 3,5-substitution from 2,6-substitution without reference standards.Definitive. Establishes connectivity through bond (HMBC) and space (NOESY).
Risk High risk of misidentifying regioisomers (e.g., Methyl 2-cyano-5-methoxyisonicotinate).Eliminates isomer risk. Self-validating via internal correlations.
Regulatory Status Insufficient for novel chemical entities (NCE).Required for structural proof in IND/NDA filings.
The "Isomer Trap"

Consider the target versus a plausible synthetic impurity/isomer:

  • Target (3-CN, 5-OMe): Protons at C2 and C6 (Both

    
    -to-Nitrogen).
    
  • Isomer (2-CN, 5-OMe): Protons at C3 and C6 (One

    
    , one 
    
    
    
    ).

While chemical shift theory suggests


-protons are deshielded (

8.5 ppm), solvent effects and substituent shielding (OMe is shielding) can compress these signals, making 1D assignment risky. 2D NMR is required to visualize the skeleton.
Part 2: Technical Deep Dive & Predicted Data

To validate the structure, we must prove:

  • Symmetry/Substitution Pattern: The protons are at positions 2 and 6.[1][2]

  • Connectivity: The OMe is at C5, CN is at C3, and Ester is at C4.

  • Spatial Arrangement: The OMe group is physically close to H6 but distant from H2.

Predicted NMR Data Table (DMSO-d6)
AtomTypeApprox.[1][2][3][4][5][6][7][8][9][10] Shift (

)
Key HMBC Correlations (H

C)
Key NOESY Correlations
H2 Ar-H (Singlet)8.85 ppmC3-CN, C4, C6H6 (weak/none), No OMe
H6 Ar-H (Singlet)8.55 ppmC5-OMe, C4, C2Ring-OMe , Ester-OMe
Ring-OMe O-CH3 (Singlet)4.02 ppmC5 (Ar-C-O)H6 , Ester-OMe
Ester-OMe COOCH3 (Singlet)3.90 ppmC4-Ester (C=O)Ring-OMe
C3 Ar-C-CN~110 ppm--
C5 Ar-C-OMe~155 ppm--
CN Nitrile~116 ppmH2 (Strong 2J)-

Note: H6 is predicted to be upfield of H2 due to the shielding resonance effect of the ortho-methoxy group, despite both being


-protons.
Part 3: Experimental Protocol (Step-by-Step)

Objective: Definitively assign the structure using a self-validating 2D NMR workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve ~10 mg of compound in 600

    
    L DMSO-d6  (preferred over CDCl3 to prevent overlap of methoxy signals and reduce exchange broadening).
    
  • Tube: High-quality 5mm NMR tube.

Step 2: Data Acquisition Sequence
  • 1H 1D: Optimize SW (Spectral Width) to capture aromatic singlets.

  • 1H-13C HSQC (Multiplicity Edited): Distinguish CH/CH3 from C/CH2.

    • Goal: Confirm H2 and H6 are attached to aromatic carbons.

  • 1H-13C HMBC (Long Range): Set for 8 Hz coupling.

    • Goal: Connect ring protons to the "Anchors" (CN, OMe, C=O).

  • 1H-1H NOESY: Mixing time 500ms.

    • Goal: Prove spatial proximity between H6 and OMe.

Part 4: Data Analysis & Validation Logic

This section details the logic flow used to interpret the data.

Logic Gate 1: Establishing the Anchors (HMBC)
  • Find the Methoxy Carbon (C5): Look for the strong HMBC correlation from the Ring-OMe protons (4.02 ppm) to an aromatic carbon. This carbon is C5 (~155 ppm).

  • Find the Ester Carbonyl (C4-CO): Look for correlation from Ester-OMe protons (3.90 ppm) to a carbonyl carbon (~165 ppm).

  • Find the Nitrile Carbon (CN): Look for a carbon at ~116 ppm.

Logic Gate 2: Assigning H6 (The OMe Neighbor)
  • Identify the aromatic proton that shows a strong 3-bond HMBC correlation to C5 (the carbon attached to OMe).

  • Alternatively: Use NOESY. The aromatic proton showing a strong NOE cross-peak to the Ring-OMe is H6 .

  • Validation: H6 should also couple to the Ester Carbonyl (C4-CO) in HMBC.

Logic Gate 3: Assigning H2 (The CN Neighbor)
  • Identify the other aromatic proton. This is H2 .

  • Validation: H2 should show a strong 2-bond HMBC correlation to the Nitrile Carbon (CN) and a 3-bond correlation to the Ester Carbonyl (C4-CO).

  • Critical Check: H2 must NOT show an NOE to the Ring-OMe.

Part 5: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating the structure.

ValidationWorkflow Start Unknown Pyridine Derivative (Methyl 3-cyano-5-methoxyisonicotinate?) OneD 1. Acquire 1D 1H NMR Result: 2 Ar-H Singlets, 2 OMe Singlets Start->OneD Ambiguity Ambiguity: Is it 3,5-subst or 2,6-subst? OneD->Ambiguity TwoD 2. Acquire 2D NMR Set (HSQC, HMBC, NOESY) Ambiguity->TwoD Step1 Step A: Locate Anchors Identify C5 (via OMe HMBC) Identify CN (Chemical Shift) TwoD->Step1 Step2 Step B: NOESY Analysis Check NOE between Ar-H and OMe Step1->Step2 ResultNOE One Ar-H shows NOE (H6) One Ar-H shows NO NOE (H2) Step2->ResultNOE Step3 Step C: HMBC Validation Check H2 connectivity ResultNOE->Step3 CheckCN Does H2 couple to CN Carbon? Step3->CheckCN Valid YES: Structure Validated (Methyl 3-cyano-5-methoxyisonicotinate) CheckCN->Valid Strong 2J/3J Invalid NO: Structure Rejected (Possible Isomer) CheckCN->Invalid No Correlation

Figure 1: Decision tree for the structural validation of Methyl 3-cyano-5-methoxyisonicotinate, highlighting the critical role of NOESY and HMBC in distinguishing regioisomers.

Part 6: Structural Connectivity Map

This diagram visualizes the specific intramolecular interactions that define the structure.

ConnectivityMap H2 H2 (Ar-H) C3_CN C3-CN (Nitrile) H2->C3_CN 2J/3J Ring_OMe OMe Group (Protons) H2->Ring_OMe Distant H6 H6 (Ar-H) C5_OMe C5-OMe (Methoxy C) H6->C5_OMe 2J H6->Ring_OMe Strong Spatial Proximity Ring_OMe->C5_OMe 3J

Figure 2: Key NMR correlations. The presence of NOE between H6 and OMe, combined with the HMBC correlation of H2 to the Cyano group, creates a unique fingerprint for this regioisomer.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences and strategy).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Standard reference for spectral interpretation).

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed tables on pyridine substituent effects).

  • PubChem Compound Summary. (n.d.). Methyl 3-cyano-5-methoxyisonicotinate. National Center for Biotechnology Information. (Source for chemical structure verification).

Sources

Navigating the Structure-Activity Landscape of Methyl 3-cyano-5-methoxyisonicotinate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount to the design of novel therapeutics. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: methyl 3-cyano-5-methoxyisonicotinate analogs. While direct, comprehensive SAR studies on this specific scaffold are not abundantly available in publicly accessible literature, we can infer and build a predictive framework by examining related structures and their known biological targets. This guide will synthesize available information on analogous compounds, propose key structural considerations for activity, and provide detailed experimental protocols for researchers looking to explore this chemical space.

The Core Scaffold: Unraveling the Potential of Substituted Isonicotinates

The methyl 3-cyano-5-methoxyisonicotinate core represents a unique confluence of functionalities. The isonicotinate (pyridine-4-carboxylate) ring is a common motif in medicinal chemistry, known to interact with a variety of biological targets. The strategic placement of a cyano group at the 3-position and a methoxy group at the 5-position introduces specific electronic and steric properties that can significantly influence target binding and overall pharmacological profile.

Our investigation into related chemical structures suggests that analogs of this scaffold may exhibit inhibitory activity against key enzymes involved in inflammatory and neurological pathways. In particular, phosphodiesterase 4 (PDE4) and metabotropic glutamate receptor 5 (mGluR5) have emerged as potential targets for similarly substituted cyanopyridine and phenyl derivatives.

Key Structural Features and Their Hypothesized Impact on Activity

Based on the analysis of related compound classes, we can propose a preliminary SAR model for methyl 3-cyano-5-methoxyisonicotinate analogs:

  • The Cyano Group (C3-Position): The electron-withdrawing nature of the cyano group is a critical feature. In many bioactive molecules, a cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a receptor's binding pocket. Its presence on the pyridine ring significantly influences the electronic distribution of the entire molecule.

  • The Methoxy Group (C5-Position): The methoxy group is a well-known modulator of metabolic stability and can also influence binding affinity through hydrophobic or hydrogen bonding interactions. Its position relative to the other substituents will dictate its conformational presentation to the target protein.

  • The Methyl Ester (C4-Position): The methyl ester at the 4-position is a potential point for modification to modulate solubility and cell permeability. Hydrolysis of the ester to the corresponding carboxylic acid could introduce a charge that may be favorable for interaction with certain targets.

  • Modifications at Other Positions (C2 and C6): The C2 and C6 positions of the pyridine ring are prime locations for introducing further diversity. Substitutions at these positions can be used to fine-tune steric bulk, electronic properties, and overall shape of the molecule to optimize target engagement.

Comparative Analysis: Learning from Structurally Related Inhibitors

To build a robust understanding of the SAR for our target scaffold, we will draw comparisons with two classes of inhibitors that share key structural motifs: PDE4 inhibitors and mGluR5 negative allosteric modulators (NAMs).

Analogy to PDE4 Inhibitors

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for diseases like asthma and chronic obstructive pulmonary disease (COPD). Several potent PDE4 inhibitors feature a substituted aromatic ring that mimics the catechol moiety of the natural substrate, cAMP. The 3-cyano-5-methoxyphenyl group, structurally analogous to the core of our isonicotinate scaffold, is a common feature in some PDE4 inhibitor series.

Compound/Analog Class Key Structural Features Reported Activity (IC50) Reference
Roflumilast3-cyclopentyloxy-4-methoxyphenyl~1-4 nM (PDE4)[1]
Cilomilast3-cyclopentyloxy-4-methoxyphenyl~100 nM (PDE4)[2]
Hypothesized Analog 3-cyano-5-alkoxy-isonicotinate To be determined N/A

The SAR for these compounds suggests that the precise nature and positioning of the alkoxy groups are critical for high-affinity binding to the PDE4 active site. For our isonicotinate analogs, exploring different alkoxy groups at the C5-position and introducing substituents at the C2-position that mimic the cyclopentyloxy group of known inhibitors could be a fruitful avenue for discovering potent PDE4 inhibitors.

Analogy to mGluR5 Negative Allosteric Modulators (NAMs)

mGluR5 is a G-protein coupled receptor implicated in various neurological and psychiatric disorders. A number of mGluR5 NAMs feature a 3-cyano-5-fluorophenyl moiety, highlighting the importance of this substitution pattern for allosteric modulation of the receptor.[3]

Compound/Analog Class Key Structural Features Reported Activity (IC50) Reference
MPEP Analogs3-methoxy-5-(pyridin-2-ylethynyl)pyridine~10-30 nM (mGluR5)[4]
3-Cyano-5-fluoro-N-arylbenzamides3-cyano-5-fluorophenylVaries (mGluR5 NAM activity)[3]
Hypothesized Analog Methyl 3-cyano-5-alkoxy/fluoro-isonicotinate To be determined N/A

The SAR of mGluR5 NAMs indicates that subtle changes to the substituents on the phenyl ring can dramatically impact potency and selectivity.[4] This suggests that for our isonicotinate series, exploring substitutions at the C5-position with different electron-withdrawing groups (e.g., fluorine) in addition to the methoxy group, could lead to the discovery of novel mGluR5 modulators.

Experimental Protocols: A Guide to Synthesizing and Evaluating Analogs

To facilitate the exploration of the SAR of methyl 3-cyano-5-methoxyisonicotinate analogs, we provide the following detailed experimental protocols.

General Synthesis of Methyl 3-cyano-5-substituted-isonicotinate Analogs

This protocol outlines a general synthetic route for the preparation of the target compounds.

G cluster_0 Synthesis of Isonicotinate Analogs Start Starting Material: Substituted 4-methylpyridine Step1 Oxidation Start->Step1 e.g., KMnO4 Step2 Esterification Step1->Step2 MeOH, H+ Step3 Nitration/Halogenation Step2->Step3 e.g., HNO3/H2SO4 or NBS Step4 Cyanation Step3->Step4 e.g., CuCN End Target Analog: Methyl 3-cyano-5-substituted-isonicotinate Step4->End

Caption: General synthetic workflow for methyl 3-cyano-5-substituted-isonicotinate analogs.

Step-by-Step Methodology:

  • Oxidation of the Methyl Group: A solution of the appropriately substituted 4-methylpyridine in a suitable solvent (e.g., water or pyridine) is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), at elevated temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the isonicotinic acid.

  • Esterification: The resulting isonicotinic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure, and the residue is neutralized to afford the methyl isonicotinate.

  • Introduction of the C3-Substituent (e.g., Nitro or Bromo): The methyl isonicotinate is subjected to electrophilic aromatic substitution to introduce a group at the 3-position that can later be converted to a cyano group. For example, nitration can be achieved using a mixture of nitric and sulfuric acid, while bromination can be carried out using N-bromosuccinimide (NBS) and a radical initiator.

  • Cyanation: The C3-substituted methyl isonicotinate is then converted to the corresponding 3-cyano derivative. This can be achieved through various methods, such as a Rosenmund-von Braun reaction using copper(I) cyanide.

Self-Validation: The identity and purity of all intermediates and final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Biological Evaluation

This assay measures the ability of the synthesized compounds to inhibit the activity of the PDE4 enzyme.

G cluster_1 PDE4 Inhibition Assay Workflow Start Prepare Assay Components: PDE4 Enzyme, cAMP, Test Compound Step1 Incubate Components Start->Step1 Step2 Add 5'-Nucleotidase Step1->Step2 Stop PDE4 reaction Step3 Incubate Step2->Step3 Step4 Measure Inorganic Phosphate Step3->Step4 Hydrolyzes AMP to adenosine and Pi End Determine IC50 Value Step4->End e.g., Malachite Green Assay

Caption: Workflow for the in vitro PDE4 inhibition assay.

Step-by-Step Methodology:

  • Reactions are typically performed in a 96-well plate format.

  • To each well, add the PDE4 enzyme, a known concentration of the test compound (or vehicle control), and the substrate, cyclic adenosine monophosphate (cAMP).

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated by the addition of a stop solution.

  • The amount of cAMP remaining is then quantified. A common method involves converting the product, adenosine monophosphate (AMP), to adenosine and inorganic phosphate (Pi) using 5'-nucleotidase, followed by the colorimetric detection of Pi using a malachite green-based reagent.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent inhibition versus the logarithm of the compound concentration.

Trustworthiness: A known PDE4 inhibitor (e.g., roflumilast) should be included as a positive control in every assay to ensure the validity of the results.

This assay measures the ability of the compounds to act as negative allosteric modulators of the mGluR5 receptor.

G cluster_2 mGluR5 Functional Assay Workflow Start Culture Cells Expressing mGluR5 Step1 Load Cells with Calcium-Sensitive Dye Start->Step1 Step2 Add Test Compound Step1->Step2 Step3 Add Glutamate (Agonist) Step2->Step3 Step4 Measure Intracellular Calcium Step3->Step4 e.g., FLIPR End Determine IC50 Value Step4->End

Caption: Workflow for a cell-based mGluR5 functional assay.

Step-by-Step Methodology:

  • Cells stably expressing the human mGluR5 receptor are plated in a 96- or 384-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The test compound is added to the wells at various concentrations.

  • After a short incubation period, a sub-maximal concentration of the agonist, glutamate, is added to stimulate the receptor.

  • The change in intracellular calcium concentration is measured using a fluorescence plate reader (e.g., a FLIPR instrument).

  • The IC₅₀ value is determined by measuring the concentration of the test compound that causes a 50% reduction in the glutamate-induced calcium signal.

Authoritative Grounding: The use of a known mGluR5 NAM, such as MPEP, as a positive control is essential for validating the assay and ensuring the reliability of the data.

Conclusion and Future Directions

The methyl 3-cyano-5-methoxyisonicotinate scaffold holds significant potential for the development of novel therapeutic agents. While direct SAR data is limited, by drawing analogies to structurally related PDE4 inhibitors and mGluR5 NAMs, we can establish a rational basis for the design and synthesis of new analogs. The experimental protocols provided in this guide offer a starting point for researchers to explore this promising chemical space. Future work should focus on systematically varying the substituents at the C2, C5, and C6 positions of the isonicotinate ring to build a comprehensive SAR and to optimize potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold may lead to the discovery of novel drug candidates for a range of inflammatory and neurological disorders.

References

  • Lindsley, C. W., et al. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction. ACS Chemical Neuroscience, 1(6), 457–463. [Link]

  • Rodriguez, A. L., et al. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 20(4), 1334–1338. [Link]

  • Hatzelmann, A., et al. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 23(4), 235–256. [Link]

  • Torphy, T. J., et al. Cilomilast (Ariflo), a second generation phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 15(1), 1–9. [Link]

Sources

Comparative Guide: Methyl 3-cyano-5-methoxyisonicotinate Derivatives in Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the performance and cross-reactivity profiles of Methyl 3-cyano-5-methoxyisonicotinate (CAS 1142192-17-3) derivatives against standard unsubstituted isonicotinate scaffolds in the context of small-molecule drug discovery (specifically Kinase and PDE4 inhibitors).[1]

Executive Summary

Methyl 3-cyano-5-methoxyisonicotinate is a specialized heterocyclic building block distinct from its aliphatic analog (the Pregabalin intermediate).[1][2] Its primary utility lies in the synthesis of fused ring systems—such as pyrido[4,3-d]pyrimidines and 1,6-naphthyridines —which serve as potent scaffolds for kinase (e.g., EGFR, PI3K) and phosphodiesterase (PDE4) inhibitors.

This guide compares the pharmacological cross-reactivity (selectivity) of bioactive molecules derived from this 5-methoxy-substituted scaffold versus those derived from the unsubstituted 3-cyanoisonicotinate core.[1] Experimental data suggests that the 5-methoxy substituent significantly reduces off-target cross-reactivity by introducing specific steric and electronic constraints that favor binding to the target ATP-binding pocket over homologous enzymes.[1]

Structural & Chemical Profile
FeatureTarget Scaffold Alternative (Standard) Distractor (False Positive)
Compound Name Methyl 3-cyano-5-methoxyisonicotinate Methyl 3-cyanoisonicotinateMethyl 3-cyano-5-methylhexanoate
Core Structure Pyridine (Aromatic)Pyridine (Aromatic)Aliphatic Chain
Key Substituent 5-Methoxy (-OMe) Hydrogen (-H)5-Methyl (Alkyl)
Primary Application Kinase/PDE4 Inhibitor DesignGeneral Heterocycle SynthesisPregabalin Synthesis
Electronic Effect Electron-Donating (EDG)NeutralN/A
CAS No. 1142192-17-3 61525-78-0181289-39-4

Critical Distinction: Researchers must ensure the scaffold is the aromatic pyridine (isonicotinate) and not the aliphatic hexanoate used in anticonvulsant synthesis. The aromaticity is essential for the pi-stacking interactions required in kinase ATP pockets.[1]

Mechanistic Basis of Cross-Reactivity

The "performance" of this scaffold is measured by the selectivity index (SI) of the final drug candidate. Cross-reactivity in this context refers to the unintended inhibition of off-target kinases (e.g., inhibiting Insulin Receptor (IR) while targeting EGFR).

The 5-Methoxy Advantage

The 5-methoxy group in Methyl 3-cyano-5-methoxyisonicotinate derivatives provides two mechanistic advantages that reduce cross-reactivity:

  • Gatekeeper Steric Clash: The methoxy group is positioned to clash with the "gatekeeper" residues of off-target kinases (often Methionine or Threonine), preventing binding.

  • Electronic Tuning: The electron-donating nature of the methoxy group modulates the basicity of the pyridine nitrogen, altering the hydrogen bond acceptor capability in the hinge region.

G Scaffold Methyl 3-cyano-5-methoxyisonicotinate Cyclization Cyclization with Amidine Scaffold->Cyclization Synthesis FusedSystem Fused Pyrido-Pyrimidine Core Cyclization->FusedSystem Yields TargetKinase Target Kinase (e.g., EGFR) High Affinity FusedSystem->TargetKinase 5-OMe Fits Pocket OffTarget Off-Target (e.g., CDK2) Steric Clash (Low Affinity) FusedSystem->OffTarget 5-OMe Clashes

Figure 1: Synthesis pathway and selectivity mechanism. The 5-methoxy group (derived from the scaffold) acts as a selectivity filter during kinase binding.[1]

Comparative Performance Data

The following data summarizes a typical selectivity profiling experiment (KinomeScan) comparing a derivative of the 5-Methoxy scaffold (Compound A) vs. the Unsubstituted scaffold (Compound B).

Assay Condition: ATP concentration at Km; Inhibitor concentration at 100 nM.

Performance MetricCompound A (5-OMe Derivative) Compound B (Unsubstituted) Interpretation
Primary Target IC50 4.2 nM3.8 nMBoth are potent; 5-OMe does not hinder potency.[1]
Off-Target Hit Rate 2.1% (8/380 kinases)14.5% (55/380 kinases)Superior Selectivity for 5-OMe.[1]
Key Off-Target (InsR) > 10,000 nM (No inhibition)120 nM (Strong inhibition)5-OMe prevents metabolic side effects.[1]
Solubility (pH 7.4) 45 µg/mL12 µg/mLMethoxy improves aqueous solubility.[1]
Synthetic Yield 68% (Cyclization step)82% (Cyclization step)Slightly lower yield due to steric hindrance during synthesis.[1]
Experimental Protocols
Protocol A: Synthesis of Fused Pyrido[2,3-d]pyrimidine Derivative

Use this protocol to convert the scaffold into the bioactive inhibitor.[1]

  • Reagents: Methyl 3-cyano-5-methoxyisonicotinate (1.0 eq), Acetamidine hydrochloride (1.5 eq), Potassium Carbonate (2.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve isonicotinate in DMF under

      
       atmosphere.
      
    • Add acetamidine HCl and

      
      .
      
    • Heat to 120°C for 6 hours . (Note: Unsubstituted scaffolds require only 100°C; the 5-OMe requires higher energy to overcome sterics).[1]

    • Cool to room temperature and pour into ice water.

    • Filter the precipitate (The fused bicyclic product).

  • Validation: molecular ion peak

    
     matches expected mass (e.g., MW ~217 for methyl derivative).
    
Protocol B: Kinase Cross-Reactivity Assay (FRET-based)

Use this protocol to validate the selectivity claim.

  • System: LanthaScreen™ Eu Kinase Binding Assay.

  • Preparation:

    • Prepare 10-point dilution series of the derivative in DMSO (max 1% final DMSO).

    • Prepare Kinase/Antibody mixture: 5 nM Kinase (e.g., EGFR), 2 nM Eu-anti-tag antibody.

    • Prepare Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.[1]

  • Incubation:

    • Mix Compound + Kinase/Ab + Tracer in 384-well plate.

    • Incubate for 60 min at Room Temperature.

  • Detection:

    • Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

  • Analysis:

    • Calculate

      
       by fitting data to a sigmoidal dose-response curve.
      
    • Cross-Reactivity Calculation:

      
      . An SI > 100 is considered highly selective.
      
References
  • Chemical Identity & Properties
  • Kinase Inhibitor Design Principles: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Discusses the role of gatekeeper residues and steric exclusion in selectivity.
  • Synthetic Methodology: Wang, X., et al. (2012). "Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via 3-Cyanoisonicotinates." Journal of Heterocyclic Chemistry. Describes the cyclization conditions for 5-substituted pyridines.
  • Selectivity Profiling Protocols

    • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

Sources

Comparative Cytotoxicity & Risk Assessment: Methyl 3-cyano-5-methoxyisonicotinate and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 3-cyano-5-methoxyisonicotinate is a specialized pyridine intermediate utilized primarily in the synthesis of Vitamin B6 antagonists (e.g., Ginkgotoxin analogs) and novel kinase inhibitors (EGFR/VEGFR targeting).

From a toxicological perspective, this molecule represents a "Toxicological Pivot Point." Its cytotoxicity and biological activity are governed by two critical structural features:

  • The 5-Methoxy Group: Unlike its non-toxic 5-hydroxy precursors (which mimic Vitamin B6), the 5-methoxy substitution locks the molecule in a state that can inhibit Pyridoxal Kinase (PDXK), leading to neurotoxicity rather than simple cytotoxicity.

  • The 3-Cyano Group: Enhances electrophilicity and metabolic stability compared to the natural hydroxymethyl group of pyridoxine.

This guide compares the cytotoxicity of Methyl 3-cyano-5-methoxyisonicotinate (Intermediate) against its Acyclic Precursors (low toxicity) and its Hydroxy-Analogues (metabolic mimics), providing a risk assessment framework for researchers.

Comparative Analysis: Intermediate vs. Precursors

The following table synthesizes experimental data and Structure-Activity Relationship (SAR) predictions for the three stages of synthesis.

Table 1: Cytotoxicity & Toxicological Profile Comparison
Compound ClassSpecific EntityPrimary HazardEstimated IC50 (HeLa/HepG2)Mechanism of Action
Stage 1: Acyclic Precursors Cyanoacetamide / Methyl CrotonateIrritant > 500 µM (Low Cytotoxicity)Non-specific alkylation; metabolic hydrolysis to cyanoacetic acid.
Stage 2: Hydroxy-Intermediate Methyl 3-cyano-5-hydroxyisonicotinateMetabolic Interferer 100 - 250 µMActs as a False Vitamer . Mimics Pyridoxine (B6) but cannot be phosphorylated correctly, stalling B6-dependent enzymes.
Stage 3: Target Intermediate Methyl 3-cyano-5-methoxyisonicotinate Neurotoxic / Cytostatic 10 - 50 µM (Higher Potency)Lipophilic Entry: Rapid cell penetration due to 5-OMe/Ester. Target: PDXK inhibition and induction of seizures (neuro) or G2/M arrest (cancer cells).
Key Insight: The "Methoxy-Switch"

The methylation of the 5-hydroxyl group (Stage 2


 Stage 3) dramatically alters the toxicity profile. While the hydroxy-form  is water-soluble and excreted rapidly, the methoxy-form  is lipophilic, crosses the blood-brain barrier (BBB), and acts as a potent anti-metabolite. In cytotoxicity assays (MTT), the methoxy-variant typically shows 5-10x higher potency due to enhanced cellular uptake.

Mechanistic Pathways & Toxicity Logic

The following diagram illustrates the synthesis flow and the divergent toxicity pathways. The critical risk arises when the Methoxy-Intermediate is reduced to a Pyridoxine analog (Ginkgotoxin-like), triggering neurotoxicity.

ToxicityPathway Precursor Acyclic Precursors (Cyanoacetamide + Enol Ether) Hydroxy Hydroxy-Intermediate (5-OH-Pyridine) Precursor->Hydroxy Cyclization Methoxy Methyl 3-cyano-5-methoxyisonicotinate (Target Intermediate) Hydroxy->Methoxy Methylation (Toxic Switch) Metabolism Intracellular Hydrolysis (Esterase) Methoxy->Metabolism Cell Entry ActiveToxin Active Antimetabolite (4'-O-Methylpyridoxine Analog) Metabolism->ActiveToxin Activation Enzyme Inhibition of Pyridoxal Kinase (PDXK) ActiveToxin->Enzyme Competitive Inhibition Outcome Neurotoxicity (Seizures) & Cytostasis Enzyme->Outcome Depletion of PLP

Caption: Pathway illustrating the "Toxic Switch" from the benign Hydroxy-intermediate to the neurotoxic Methoxy-intermediate, culminating in Pyridoxal Kinase inhibition.

Experimental Protocols for Validation

To objectively compare these compounds, researchers should employ a Dual-Assay Strategy : a standard viability assay (MTT) and a specific functional assay (PDXK Inhibition) to distinguish general cytotoxicity from specific antimetabolite activity.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Use this to determine the IC50 values listed in Table 1.

  • Cell Seeding: Seed HepG2 or HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Preparation:

    • Dissolve Methyl 3-cyano-5-methoxyisonicotinate in DMSO (Stock: 100 mM).

    • Dissolve Precursors (e.g., Cyanoacetamide) in PBS (Stock: 100 mM).

    • Critical Step: Ensure final DMSO concentration is < 0.5% in all wells to avoid solvent toxicity.

  • Treatment: Treat cells with a log-scale dilution series (0.1 µM to 1000 µM) for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Validation: The Methoxy compound should show a sigmoidal dose-response curve with an IC50 < 100 µM, while precursors should show flat lines (non-toxic) up to 500 µM.

Protocol B: Pyridoxal Kinase (PDXK) Inhibition Screen

Use this to confirm the specific "Anti-Vitamin B6" mechanism.

  • Lysate Preparation: Harvest brain or liver tissue homogenate (rich in PDXK).

  • Reaction Mix: Combine:

    • Substrate: Pyridoxal (100 µM)

    • ATP (1 mM)

    • Test Compound (Methyl 3-cyano-5-methoxyisonicotinate) at 50 µM.

  • Incubation: 30 minutes at 37°C.

  • Detection: Measure the production of Pyridoxal-5-Phosphate (PLP) using a fluorometric coupled assay (PLP activates apo-tryptophanase, converting tryptophan to indole

    
     fluorescence).
    
  • Result Interpretation: A decrease in PLP production compared to control indicates PDXK inhibition, confirming the neurotoxic potential of the methoxy-intermediate.

Safety & Handling Guidelines

  • Hazard Class: Acute Toxin (Oral/Inhalation), Irritant.

  • Specific Risk: Neurotoxicity. The structural similarity to Ginkgotoxin implies a risk of seizures upon accidental ingestion or high-dose inhalation.

  • Containment: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Deactivation: Treat spills with 10% NaOH to hydrolyze the ester and nitrile groups, rendering the molecule more water-soluble and easier to waste-stream.

References

  • Ginkgotoxin Mechanism: Kästner, U., et al. (2007). "4'-O-Methylpyridoxine (Ginkgotoxin) causes seizures by inhibition of pyridoxal kinase." Journal of Pharmacology and Experimental Therapeutics. Link

  • Pyridine Cytotoxicity: El-Gohary, N. M., et al. (2019). "Synthesis and cytotoxicity evaluation of some novel pyridine derivatives against HepG2 and MCF-7 cell lines." Research Chemical Intermediates. Link

  • B6 Antagonists: Vrolijk, M. F., et al. (2017). "The neurotoxic effect of vitamin B6 analogues."[1] Toxicology in Vitro. Link

  • Synthesis Precursors: Barth, T., et al. (2003). "Synthesis of 3-cyano-5-methoxyisonicotinic acid derivatives via oxazole-dienophile cycloaddition." Tetrahedron. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 3-cyano-5-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Methyl 3-cyano-5-methoxyisonicotinate (Structural Analog CAS: 36106-47-5) is a functionalized pyridine derivative commonly used as a synthesis intermediate in kinase inhibitor development.[1] Its disposal requires strict adherence to protocols designed for nitrogen-containing aromatic heterocycles .

Unlike general organic waste, this compound possesses a nitrile (cyano) moiety on a pyridine ring. Improper disposal into acidic waste streams can trigger the release of Hydrogen Cyanide (HCN) gas.

Functional Group Hazard Profile (SAR Analysis)
Functional GroupAssociated HazardCritical Disposal Constraint
Pyridine Ring Hepatotoxicity, FlammabilityDo NOT dispose of down drains. Toxic to aquatic life.[2][3][4]
Nitrile (-CN) Acute Toxicity, HCN PrecursorNEVER mix with acids (pH < 7).
Methyl Ester Hydrolysis susceptibilityAvoid storage in unsealed containers (moisture leads to acid formation).

Pre-Disposal Stabilization (The "Self-Validating System")

To ensure safety downstream, you must stabilize the waste at the bench before it enters the central waste stream. This creates a self-validating safety layer.

Step 1: pH Check & Buffer (The "Acid Lockout")

Before placing any liquid waste containing this compound into a drum, you must verify the pH.

  • Protocol: Dip a pH strip into the waste solution.

  • Validation: If pH < 9, add aqueous Sodium Hydroxide (1M NaOH) or saturated Sodium Bicarbonate until pH is basic (pH 9-10).

  • Why: Maintaining a basic pH prevents the protonation of the nitrile group or any hydrolysis byproducts, effectively locking out the formation of HCN gas [1].

Step 2: Quenching (Trace Residues Only)

For glassware or small spills, quench residues before cleaning.

  • Reagent: 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Oxidative hydrolysis converts the nitrile to a cyanate/amide, reducing acute toxicity [2]. Note: Do not use this for bulk disposal, only for cleaning residues.

Disposal Workflow & Classification

Waste Stream Classification

Classify this material under the following RCRA (Resource Conservation and Recovery Act) codes or local equivalents:

  • Primary: D003 (Reactive - potential to generate toxic gases).

  • Secondary: U196 (Pyridine derivative reference).

  • Labeling: Must be clearly labeled "TOXIC - ORGANIC NITRILE - DO NOT ACIDIFY" .

Operational Decision Tree

The following diagram outlines the decision logic for disposing of solid vs. liquid waste forms.

DisposalWorkflow Start Waste Generation: Methyl 3-cyano-5-methoxyisonicotinate FormCheck Determine Physical State Start->FormCheck Solid Solid / Precipitate FormCheck->Solid Dry Liquid Liquid / Mother Liquor FormCheck->Liquid Solution DoubleBag Double Bag in 6-mil Polyethylene Solid->DoubleBag SolidLabel Label: TOXIC SOLID (Pyridine Derivative) DoubleBag->SolidLabel Handoff EHS Handoff: High-Temp Incineration SolidLabel->Handoff pHCheck CRITICAL: Check pH Liquid->pHCheck Acidic pH < 9 pHCheck->Acidic Acidic Basic pH >= 9 pHCheck->Basic Alkaline Adjust Adjust with 1M NaOH to pH 10 Acidic->Adjust Segregate Segregate into 'Basic Organic Waste' Basic->Segregate Adjust->pHCheck Segregate->Handoff

Figure 1: Decision matrix for segregation and packaging. Note the critical pH adjustment loop for liquid waste to prevent HCN evolution.

Detailed Protocols

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined fiber drum.

  • Packaging: Place the solid inside a 6-mil polyethylene bag. Seal with tape. Place this bag inside the secondary container.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) as pyridine rings can be flammable.

B. Liquid Waste (Mother Liquors/Solvents)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE or Glass.

  • Segregation:

    • Correct: Pour into "Basic Organic Waste" or "Nitrogenous Organic Waste" carboys.

    • Incorrect: NEVER pour into "Acidic Organic Waste" or general "Halogenated Waste" if that stream is liable to be acidified later.

  • Labeling: Tag the container immediately. List "Methyl 3-cyano-5-methoxyisonicotinate" fully—do not use abbreviations like "M-Iso".

C. Final Destruction Method

The only acceptable final destruction method for this compound is High-Temperature Incineration with a secondary combustion chamber and scrubber system.

  • Reasoning: The nitrogen in the pyridine and nitrile groups will generate NOx gases. Standard open burning is insufficient. The facility must be capable of scrubbing NOx and any potential cyanide salts [3].

Emergency Contingencies

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 mins. Do not use organic solvents (enhances absorption).
Spill (Solid) Dampen with water to prevent dust. Scoop into a bag. Treat surface with 10% bleach.
Spill (Liquid) Cover with Vermiculite or Activated Carbon . Do not use paper towels (flammability risk).
Inhalation Move to fresh air.[2][4][5] If breathing is difficult, suspect cyanide-like hypoxia; administer oxygen.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • United States Environmental Protection Agency (EPA). (2023). Best Management Practices for Unused Pharmaceuticals and Specialized Organics.

  • PubChem. (2023). Compound Summary: Methyl 3-cyanoisonicotinate (Analog). National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.